VU6004909
Description
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Properties
Molecular Formula |
C21H15FN2O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide |
InChI |
InChI=1S/C21H15FN2O4/c1-11-3-5-14-15(9-11)21(27)24(20(14)26)13-4-6-17(16(22)10-13)23-19(25)18-12(2)7-8-28-18/h3-10H,1-2H3,(H,23,25) |
InChI Key |
OFLFGTPTGVETJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)NC(=O)C4=C(C=CO4)C)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to VU6004909, a Positive Allosteric Modulator of the mGlu1 Receptor
Introduction
VU6004909 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1). As a Class C G-protein coupled receptor (GPCR), mGlu1 plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neuropsychiatric and neurological disorders, including schizophrenia. This compound enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor on its own. This property makes it a valuable pharmacological tool for studying mGlu1 function and a potential therapeutic agent. This guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and key experimental methodologies.
Mechanism of Action
This compound acts as a positive allosteric modulator by binding to a topographically distinct site from the orthosteric glutamate-binding site on the mGlu1 receptor. This allosteric binding potentiates the receptor's response to glutamate, increasing both the potency and maximal efficacy of glutamate-mediated signaling. The primary signaling cascade initiated by mGlu1 receptor activation is through the Gαq protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| EC50 | Human mGlu1 | 25.7 nM | [1] |
| EC50 | Rat mGlu1 | 31 nM | [1] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Dose | Effect | Reference |
| Amphetamine-Induced Hyperlocomotion | Mouse | 30 mg/kg, i.p. | Dose-dependently reversed hyperlocomotion | [1] |
| Amphetamine-Induced Hyperlocomotion | Mouse | 60 mg/kg, i.p. | Significantly attenuated hyperlocomotion | [1] |
| Stimulus-Induced Dopamine (B1211576) Release in Dorsolateral Striatum | Mouse | 60 mg/kg, i.p. | Significantly reduced dopamine release | [1] |
| DHPG-induced Inhibition of Dopamine Release (ex vivo) | Mouse | 3 µM (in presence of 10 µM DHPG) | Robust inhibition of dopamine release | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Tmax | 40 minutes | Intraperitoneal (i.p.) | [1] |
Experimental Protocols
Calcium Mobilization Assay for mGlu1 PAM Activity
This in vitro assay is a common method to determine the potency and efficacy of allosteric modulators of Gq-coupled receptors like mGlu1.
Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in cells expressing the mGlu1 receptor.
Materials:
-
HEK293 cells stably expressing the human or rat mGlu1 receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
L-glutamate (orthosteric agonist).
-
This compound.
-
384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the mGlu1-expressing HEK293 cells into 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: On the day of the assay, remove the culture medium and add the Fluo-4 AM loading buffer containing Pluronic F-127 to each well. Incubate for 1 hour at 37°C.
-
Compound Plate Preparation: Prepare serial dilutions of this compound in assay buffer in a separate 384-well plate. Also, prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC20).
-
Assay Execution:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument's liquid handler adds the this compound solutions to the cell plate, and fluorescence is monitored for a defined period to detect any direct agonist activity.
-
Subsequently, the glutamate solution is added to all wells, and the fluorescence response is continuously recorded to measure the potentiation of the glutamate response by this compound.
-
-
Data Analysis: The change in fluorescence intensity over baseline is calculated. The concentration-response curves for this compound in the presence of a fixed concentration of glutamate are plotted, and the EC50 value is determined using non-linear regression.
Amphetamine-Induced Hyperlocomotion in Mice
This in vivo behavioral model is widely used to screen for antipsychotic-like activity.
Objective: To assess the ability of this compound to reverse the hyperlocomotor activity induced by amphetamine.
Materials:
-
Male C57BL/6J mice.
-
Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.
-
D-amphetamine sulfate.
-
This compound.
-
Vehicle (e.g., 10% Tween 80 in saline).
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each mouse into an individual open-field chamber and allow them to habituate for 30-60 minutes.
-
Drug Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired doses (e.g., 10, 30, 60 mg/kg).
-
Return the mice to their home cages for a designated pretreatment period (e.g., 30 minutes).
-
Administer D-amphetamine (e.g., 2-5 mg/kg, subcutaneous injection) or saline to the appropriate groups.
-
-
Locomotor Activity Recording: Immediately after amphetamine administration, place the mice back into the open-field chambers and record locomotor activity (e.g., total distance traveled, horizontal beam breaks) for 60-90 minutes.
-
Data Analysis: The total locomotor activity is quantified for each animal. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the activity levels between the different treatment groups to determine if this compound significantly attenuates the amphetamine-induced hyperlocomotion.
Visualizations
mGlu1 Receptor Signaling Pathway
Caption: Canonical Gq-coupled signaling pathway of the mGlu1 receptor and its positive modulation by this compound.
Experimental Workflow for In Vivo Dopamine Release Measurement
Caption: Workflow for measuring the effect of this compound on striatal dopamine release using fast-scan cyclic voltammetry.
References
The Discovery and Development of VU6004909: A Technical Guide to a Key mGlu1 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6004909 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). Developed as a tool compound for in vivo research in rodents, its discovery has been instrumental in elucidating the therapeutic potential of mGlu1 modulation for central nervous system disorders, particularly schizophrenia. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, including its synthesis, structure-activity relationship, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area.
Discovery and History
This compound emerged from a lead optimization program focused on the VU0486321 series of mGlu1 PAMs. This series was identified through high-throughput screening and subsequent medicinal chemistry efforts aimed at developing potent and selective modulators of mGlu1 with favorable pharmacokinetic properties for in vivo studies. The initial lead compounds in this series, while potent, suffered from limitations such as poor metabolic stability and off-target effects.
The development of this compound was part of a systematic effort to improve the drug-like properties of the VU0486321 scaffold. Through iterative structure-activity relationship (SAR) studies, researchers at Vanderbilt University optimized the core structure to enhance potency, selectivity, and central nervous system (CNS) penetration. This compound was identified as an "early generation rodent in vivo tool compound" that demonstrated a desirable balance of these properties, enabling its use in preclinical models to probe the function of mGlu1.[1]
Chemical Synthesis
The synthesis of this compound and its analogs generally follows a convergent approach, characteristic of the VU0486321 series. A key step involves the HATU-mediated amide coupling of a substituted benzoic acid with a suitable amine-containing heterocyclic fragment. This is followed by a Suzuki-Miyaura cross-coupling reaction to install the final aryl or heteroaryl group. While a specific synthesis scheme for this compound is not detailed in the public literature, the general synthetic route for closely related analogs provides a clear blueprint for its preparation.
dot graph Synthesis_Pathway { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="vee"];
"Substituted_Benzoic_Acid" [label="Substituted Benzoic Acid"]; "Amine_Heterocycle" [label="Amine-containing Heterocycle"]; "HATU_Coupling" [label="HATU-mediated\nAmide Coupling", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Amide_Intermediate" [label="Amide Intermediate"]; "Boronic_Acid_Ester" [label="Aryl/Heteroaryl\nBoronic Acid/Ester"]; "Suzuki_Coupling" [label="Suzuki-Miyaura\nCross-Coupling", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "VU6004909_Analog" [label="this compound Analog", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Substituted_Benzoic_Acid" -> "HATU_Coupling"; "Amine_Heterocycle" -> "HATU_Coupling"; "HATU_Coupling" -> "Amide_Intermediate"; "Amide_Intermediate" -> "Suzuki_Coupling"; "Boronic_Acid_Ester" -> "Suzuki_Coupling"; "Suzuki_Coupling" -> "VU6004909_Analog"; } .dot Caption: Generalized synthetic pathway for this compound analogs.
In Vitro Pharmacology
This compound is a potent positive allosteric modulator of both human and rat mGlu1 receptors. It exhibits high selectivity for mGlu1 over other mGlu receptor subtypes.
| Parameter | Species | Value (nM) | Reference |
| EC50 | Human mGlu1 | 25.7 | [2] |
| EC50 | Rat mGlu1 | 31 | [2] |
In Vivo Pharmacology and Efficacy
This compound has been demonstrated to be effective in rodent models of psychosis, consistent with the hypothesis that mGlu1 modulation can impact dopamine (B1211576) signaling pathways implicated in schizophrenia.
Antipsychotic-like Activity
Amphetamine-Induced Hyperlocomotion: this compound attenuates the increase in locomotor activity induced by amphetamine in mice, a preclinical model sensitive to antipsychotic drugs. A dose of 60 mg/kg was shown to be effective.
Prepulse Inhibition (PPI) of the Startle Reflex: this compound dose-dependently reverses the disruption of PPI caused by amphetamine in mice. Significant effects were observed at doses of 30 mg/kg and 60 mg/kg.[3] This model assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia.
| Model | Species | Dose (mg/kg, i.p.) | Effect | Reference |
| Amphetamine-Induced Hyperlocomotion | Mouse | 60 | Significant reduction in locomotor activity | [4] |
| Amphetamine-Disrupted PPI | Mouse | 30 | Significant reversal of PPI deficit | [3] |
| Amphetamine-Disrupted PPI | Mouse | 60 | Significant reversal of PPI deficit | [3] |
Modulation of Dopamine Release
Fast-scan cyclic voltammetry (FSCV) studies in anesthetized mice have shown that systemic administration of this compound (60 mg/kg) significantly reduces electrically evoked dopamine release in the dorsolateral striatum.[3] This provides a direct link between the behavioral effects of this compound and its ability to modulate dopamine neurotransmission.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in rodents is not extensively published. However, its characterization as a rodent in vivo tool compound implies that it possesses adequate CNS penetration and a pharmacokinetic profile suitable for behavioral studies. Pharmacokinetic studies in dogs revealed low clearance (14 mL/min/kg), a long half-life (16.8 h), and a large volume of distribution (12 L/kg).[1]
| Parameter | Species | Value | Route | Reference |
| Clearance (CLp) | Dog | 14 mL/min/kg | - | [1] |
| Half-life (t1/2) | Dog | 16.8 h | - | [1] |
| Volume of Distribution (Vss) | Dog | 12 L/kg | - | [1] |
Signaling Pathway
As a positive allosteric modulator, this compound does not activate the mGlu1 receptor directly but enhances its response to the endogenous ligand, glutamate. The mGlu1 receptor is a Gq-coupled G protein-coupled receptor (GPCR). Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
Experimental Protocols
Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release
-
Animal Preparation: Male C57BL/6J mice are anesthetized with isoflurane.
-
Electrode Implantation: A carbon-fiber microelectrode is lowered into the dorsolateral striatum. A stimulating electrode is placed to target the medial forebrain bundle.
-
Data Acquisition: A triangular waveform is applied to the carbon-fiber electrode. Dopamine release is evoked by electrical stimulation of the medial forebrain bundle. The resulting current is measured and converted to dopamine concentration.
-
Drug Administration: this compound (e.g., 60 mg/kg) or vehicle is administered intraperitoneally (i.p.), and dopamine release is monitored over time.
Prepulse Inhibition (PPI) of the Startle Reflex
-
Apparatus: Startle response system with a ventilated, sound-attenuating chamber.
-
Acclimation: Mice are placed in the startle chamber and allowed to acclimate for a set period (e.g., 5 minutes) with background white noise.
-
Testing Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 74, 82, 90 dB) that does not elicit a startle.
-
Prepulse-pulse trials: The weak prepulse precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
Drug Administration: Mice are pretreated with this compound (e.g., 10, 30, 60 mg/kg, i.p.) or vehicle, followed by an injection of amphetamine (e.g., 4 mg/kg, s.c.) or saline before the test session.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
Conclusion
This compound has proven to be a valuable pharmacological tool for investigating the role of mGlu1 in the CNS. Its favorable in vitro and in vivo properties have enabled key studies demonstrating the potential of mGlu1 positive allosteric modulation as a novel therapeutic strategy for schizophrenia. This technical guide consolidates the available information on this compound to serve as a resource for researchers in the field of neuroscience and drug discovery, facilitating the design of future experiments and the development of next-generation mGlu1-targeted therapeutics.
References
- 1. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead optimization of the VU0486321 series of mGlu1 PAMs. Part 1. SAR of modifications to the central aryl core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lead optimization of the VU0486321 series of mGlu1 PAMs. Part 3. Engineering plasma stability by discovery and optimization of isoindolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
VU6004909: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VU6004909, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
This compound is chemically known as N-(2-fluoro-4-(5-methyl-1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide.[1] It is a white to off-white solid.[2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(2-fluoro-4-(5-methyl-1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide | [1] |
| SMILES | O=C(C1=C(C)C=CO1)NC2=CC=C(N3C(C4=CC=C(C)C=C4C3=O)=O)C=C2F | [2][3] |
| InChI Key | OFLFGTPTGVETJG-UHFFFAOYSA-N | [1] |
| Chemical Formula | C21H15FN2O4 | [1][2][3] |
| Molecular Weight | 378.36 g/mol | [1] |
| Appearance | White to off-white solid | [2][3] |
| Purity | >98% (typically) | |
| Solubility | Soluble in DMSO | |
| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [2] |
Mechanism of Action and Signaling Pathways
This compound acts as a positive allosteric modulator of the mGlu1 receptor, a G-protein coupled receptor (GPCR). As a PAM, it does not activate the receptor directly but potentiates the receptor's response to the endogenous agonist, glutamate. This compound is a blood-brain barrier penetrant compound with EC50 values of 25.7 nM for human mGlu1 and 31 nM for rat mGlu1.[2][3]
The activation of the mGlu1 receptor by glutamate, enhanced by this compound, initiates several downstream signaling cascades. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Beyond the canonical pathway, mGlu1 receptor activation can also lead to G-protein-independent signaling, notably through β-arrestin-1. This can result in the sustained phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway.
Experimental Protocols
This compound has been characterized in a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vivo Assays
This assay is used to assess the potential antipsychotic-like effects of this compound.
-
Animals: Male C57BL/6J mice are typically used.
-
Housing: Animals are group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Apparatus: Locomotor activity is monitored in open-field chambers equipped with photobeam arrays to detect movement.
-
Procedure:
-
Mice are habituated to the testing room for at least 60 minutes prior to the experiment.
-
Mice are then placed in the open-field chambers for a 30-minute habituation period.
-
Following habituation, mice are administered this compound (e.g., 10, 30, 60 mg/kg, i.p.) or vehicle (e.g., 10% Tween 80 in saline).
-
After a pretreatment period (e.g., 30 minutes), mice are challenged with d-amphetamine (e.g., 2-3 mg/kg, i.p.).
-
Locomotor activity is then recorded for a subsequent period (e.g., 60-90 minutes).
-
-
Data Analysis: Total distance traveled or the number of beam breaks are quantified and compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
PPI is a measure of sensorimotor gating, which is often deficient in schizophrenic patients.
-
Animals: Male C57BL/6J mice.
-
Apparatus: Startle response chambers equipped with a load cell platform to measure the startle reflex and a high-frequency speaker to deliver acoustic stimuli.
-
Procedure:
-
Mice are habituated to the testing room for at least 60 minutes.
-
Each mouse is placed in a startle chamber and allowed a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A loud startling stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse-pulse trials: A non-startling prepulse stimulus (e.g., 73, 76, 79, 82, or 85 dB, 20 ms duration) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
This compound or vehicle is administered prior to the test session as described in the hyperlocomotion assay.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as: 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) * 100].
In Vitro and Ex Vivo Assays
FSCV is used to measure real-time changes in dopamine (B1211576) concentration in the brain.
-
Preparation:
-
Animals: Male C57BL/6J mice.
-
Brain Slices: Mice are anesthetized, and brains are rapidly removed and placed in ice-cold cutting solution. Coronal slices (e.g., 300 µm thick) containing the striatum are prepared using a vibratome.
-
Recovery: Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at 32°C for at least 1 hour.
-
-
Recording:
-
A slice is transferred to a recording chamber continuously perfused with aCSF at 32°C.
-
A carbon-fiber microelectrode is placed in the dorsal striatum.
-
A stimulating electrode is positioned to evoke dopamine release from nerve terminals.
-
A triangular voltage waveform is applied to the carbon-fiber electrode to detect dopamine oxidation and reduction currents.
-
Baseline dopamine release is established by delivering electrical stimulations (e.g., single pulses or trains).
-
This compound is then bath-applied to the slice, and the stimulation protocol is repeated to measure its effect on dopamine release.
-
-
Data Analysis: The oxidation current is converted to dopamine concentration based on calibration curves. Changes in evoked dopamine release are quantified and compared before and after drug application.
This technique is used to measure the electrical properties of individual neurons and the effects of this compound on synaptic transmission.
-
Preparation: Brain slices are prepared as described for FSCV.
-
Recording:
-
A neuron (e.g., a medium spiny neuron in the striatum) is visualized using a microscope with differential interference contrast optics.
-
A glass micropipette filled with an internal solution is carefully brought into contact with the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette and the membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp) or measurement of the membrane potential (current-clamp).
-
Synaptic currents (e.g., excitatory postsynaptic currents, EPSCs, or inhibitory postsynaptic currents, IPSCs) are evoked by electrical stimulation of afferent fibers.
-
After establishing a stable baseline of synaptic responses, this compound is bath-applied, and changes in synaptic currents are recorded.
-
-
Data Analysis: The amplitude, frequency, and kinetics of synaptic currents are analyzed to determine the effect of this compound on synaptic transmission.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound.
References
VU6004909: A Technical Guide for Researchers
An In-depth Examination of the mGlu1 Positive Allosteric Modulator
This technical guide provides a comprehensive overview of VU6004909, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound. This document details its chemical properties, mechanism of action, key experimental data, and relevant in-vivo experimental protocols.
Core Compound Information
This compound is a potent, selective, and brain-penetrant mGlu1 PAM that has demonstrated efficacy in preclinical models of psychosis. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1860797-76-7 | [1] |
| Molecular Weight | 378.35 g/mol | [2] |
| Chemical Formula | C21H15FN2O | [2] |
Quantitative In Vitro and In Vivo Data
This compound has been characterized across a range of assays to determine its potency, selectivity, and in vivo effects. The following tables summarize key quantitative findings from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay | Species | EC50 | Reference |
| mGlu1 Receptor Activation | Human | 25.7 nM | [1][2] |
| mGlu1 Receptor Activation | Rat | 31 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Treatment | Effect | Reference |
| Amphetamine-Induced Hyperlocomotion | Mouse | 4 mg/kg Amphetamine + 60 mg/kg this compound | Attenuation of hyperlocomotion | [3] |
| Amphetamine-Induced Prepulse Inhibition (PPI) Deficit | Mouse | 4 mg/kg Amphetamine + 30 mg/kg this compound | Reversal of PPI deficit | [3] |
| Amphetamine-Induced Prepulse Inhibition (PPI) Deficit | Mouse | 4 mg/kg Amphetamine + 60 mg/kg this compound | Reversal of PPI deficit | [3] |
| Striatal Dopamine (B1211576) Release (in vivo FSCV) | Mouse | 60 mg/kg this compound | Significant reduction in dopamine release | [3] |
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator at the mGlu1 receptor. This means it does not bind to the same site as the endogenous ligand, glutamate, but to a different, allosteric site. This binding event enhances the receptor's response to glutamate. The canonical signaling pathway for mGlu1 receptors involves coupling to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
Caption: mGlu1 receptor signaling pathway activated by glutamate and potentiated by this compound.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the replication and extension of these findings.
In Vivo Fast-Scan Cyclic Voltammetry (FSCV) in the Mouse Striatum
This protocol details the measurement of electrically evoked dopamine release in the dorsolateral striatum of anesthetized mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Urethane (B1682113) or isoflurane (B1672236) for anesthesia
-
Carbon fiber microelectrodes
-
Ag/AgCl reference electrode
-
Bipolar stimulating electrode
-
Stereotaxic apparatus
-
FSCV data acquisition system
-
Artificial cerebrospinal fluid (aCSF) for calibration
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., urethane 1.5 g/kg, i.p. or isoflurane).
-
Stereotaxic Surgery: Mount the anesthetized animal in a stereotaxic frame.
-
Electrode Implantation:
-
Implant the bipolar stimulating electrode in the medial forebrain bundle (MFB).
-
Implant the carbon fiber working electrode in the dorsolateral striatum.
-
Place the Ag/AgCl reference electrode in a contralateral position.
-
-
Electrochemical Recordings:
-
Apply a triangular waveform to the carbon fiber electrode (e.g., -0.4 V to +1.3 V and back, at 400 V/s).
-
Record baseline dopamine release by applying electrical stimulation to the MFB (e.g., 60 Hz, 350 µA, 2-4 ms (B15284909) pulses for 2 s).
-
-
Drug Administration: Administer this compound (e.g., 60 mg/kg, i.p.) or vehicle.
-
Data Acquisition: Continue to record evoked dopamine release at regular intervals (e.g., every 5-10 minutes) for a designated period post-injection.
-
Data Analysis: Analyze the collected data to determine the effect of this compound on the amplitude and kinetics of dopamine release and uptake.
-
Electrode Calibration: Post-experiment, calibrate the carbon fiber electrode using known concentrations of dopamine in aCSF.
Amphetamine-Induced Hyperlocomotion in Mice
This protocol describes a behavioral assay to assess the antipsychotic-like potential of this compound.
Caption: Experimental workflow for the amphetamine-induced hyperlocomotion model.
Materials:
-
This compound
-
d-Amphetamine sulfate
-
Vehicle for both compounds (e.g., saline, 10% Tween 80)
-
Adult male mice
-
Locomotor activity chambers equipped with infrared beams
Procedure:
-
Habituation: Habituate the mice to the locomotor activity chambers for at least 30-60 minutes for 2-3 days prior to the test day to reduce novelty-induced hyperactivity.
-
Treatment Groups: On the test day, divide the animals into treatment groups (e.g., Vehicle + Saline, Vehicle + Amphetamine, this compound + Amphetamine).
-
Pre-treatment: Administer this compound (e.g., 10, 30, 60 mg/kg, i.p.) or its vehicle.
-
Acclimation: Return the animals to their home cages or the test chambers for a pre-treatment period (e.g., 30-60 minutes).
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 4 mg/kg, s.c.) or saline.
-
Locomotor Activity Recording: Immediately place the animals back into the locomotor activity chambers and record their activity for 90-120 minutes.
-
Data Analysis: Quantify locomotor activity by measuring parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the activity levels between the different treatment groups.
References
Preclinical Profile of VU6004909: A Novel mGlu1 Positive Allosteric Modulator for Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VU6004909 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). Preclinical evidence strongly suggests its potential as a novel therapeutic for schizophrenia. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its in vitro and in vivo pharmacology, mechanism of action, and efficacy in rodent models of schizophrenia. The data herein is intended to provide researchers and drug development professionals with a detailed understanding of the preclinical profile of this compound.
In Vitro Pharmacology
This compound demonstrates high potency and selectivity for the mGlu1 receptor. As a positive allosteric modulator, it enhances the receptor's response to the endogenous ligand, glutamate, rather than activating it directly.
Potency and Selectivity
Quantitative data on the in vitro pharmacology of this compound is summarized in the table below. The compound shows nanomolar potency at both human and rat mGlu1 receptors.
| Parameter | Species | Value | Reference |
| EC50 | Human mGlu1 | 25.7 nM | [1] |
| EC50 | Rat mGlu1 | 31 nM | [1] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Comprehensive data from a broad panel of CNS receptors (Ki values) to fully characterize the selectivity profile of this compound is not publicly available at this time. However, it has been reported to be inactive at mGlu2, mGlu3, mGlu5, mGlu7, and mGlu8 receptors, with an EC50 greater than 10 µM at the mGlu4 receptor.[2]
Pharmacokinetics
This compound is a blood-brain barrier penetrant compound, a critical characteristic for a centrally acting therapeutic. Detailed pharmacokinetic parameters in rodents are limited in the public domain, but some key information has been reported.
| Parameter | Species | Value | Reference |
| Tmax (Time to maximum concentration) | Mouse | 40 minutes | [2] |
Mechanism of Action: A Novel Approach to Modulating Dopamine (B1211576)
The antipsychotic-like effects of this compound are believed to be mediated through a novel mechanism involving the interplay between the glutamatergic and cholinergic systems, ultimately leading to a reduction in striatal dopamine release. This is significant because hyperactive dopamine signaling in the striatum is a key neurobiological feature of psychosis in schizophrenia.
The proposed signaling pathway is as follows:
-
Co-activation of mGlu1 and M4 Receptors: The efficacy of M4 muscarinic acetylcholine (B1216132) receptor agonists and positive allosteric modulators in reducing striatal dopamine release is dependent on the co-activation of mGlu1 receptors.[3][4]
-
G-Protein Signaling: M4 receptors are coupled to Gαi/o proteins, while mGlu1 receptors are coupled to Gαq/11 proteins.[3]
-
Endocannabinoid Mobilization: The concurrent activation of these two distinct G-protein signaling pathways leads to the synthesis and release of endocannabinoids (e.g., 2-arachidonoylglycerol (B1664049) or 2-AG) from postsynaptic neurons in the striatum.
-
Retrograde Signaling and Dopamine Inhibition: These endocannabinoids act as retrograde messengers, traveling back to and activating presynaptic CB2 cannabinoid receptors located on dopamine terminals. This activation of CB2 receptors inhibits the release of dopamine.
This mechanism provides a localized and indirect way to dampen hyperdopaminergic states in the striatum without directly blocking dopamine receptors, which is the mechanism of action of current antipsychotic medications and is associated with significant side effects.
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound.
In Vivo Efficacy in Schizophrenia Models
This compound has demonstrated antipsychotic-like efficacy in well-established rodent models that are predictive of clinical efficacy for the positive symptoms of schizophrenia.
Amphetamine-Induced Hyperlocomotion
Amphetamine administration increases locomotor activity in rodents by inducing dopamine release, modeling the hyperdopaminergic state associated with psychosis. This compound has been shown to attenuate this amphetamine-induced hyperlocomotion, suggesting an ability to normalize dopamine-related behaviors.
Prepulse Inhibition (PPI) of the Startle Reflex
Prepulse inhibition is a measure of sensorimotor gating, the ability of the brain to filter out irrelevant sensory information. Deficits in PPI are observed in individuals with schizophrenia and can be induced in rodents by dopamine agonists like amphetamine. This compound has been shown to reverse amphetamine-induced deficits in PPI, indicating a potential to improve the sensory filtering deficits seen in schizophrenia.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound, based on the methods described by Yohn et al., 2020.[2]
In Vivo Fast-Scan Cyclic Voltammetry (FSCV)
-
Objective: To measure real-time changes in striatal dopamine release in response to this compound.
-
Animals: C57BL/6J mice.
-
Anesthesia: Urethane (1.5 g/kg, i.p.).
-
Surgical Procedure:
-
Animals are placed in a stereotaxic frame.
-
A carbon-fiber microelectrode is lowered into the dorsolateral striatum (DLS).
-
A stimulating electrode is implanted in the medial forebrain bundle (MFB).
-
-
Voltammetry Parameters:
-
A triangular waveform is applied to the carbon-fiber electrode (-0.4 V to +1.2 V and back to -0.4 V at 400 V/s).
-
Measurements are taken every 100 ms (B15284909).
-
-
Experimental Procedure:
-
A stable baseline of dopamine release is established by electrically stimulating the MFB every 5 minutes.
-
This compound (e.g., 60 mg/kg, i.p.) or vehicle is administered.
-
Dopamine release is monitored for a specified period post-injection.
-
Amphetamine-Induced Hyperlocomotion
-
Objective: To assess the effect of this compound on dopamine-agonist induced hyperactivity.
-
Animals: C57BL/6J mice.
-
Apparatus: Open field chambers equipped with photobeam arrays to track movement.
-
Experimental Procedure:
-
Mice are habituated to the open field chambers for 30 minutes.
-
This compound (e.g., 10, 30, 60 mg/kg, i.p.) or vehicle is administered.
-
After a pretreatment period (e.g., 30 minutes), amphetamine (4 mg/kg, s.c.) is administered.
-
Locomotor activity is recorded for 60-90 minutes post-amphetamine injection.
-
Prepulse Inhibition (PPI) of the Startle Reflex
-
Objective: To evaluate the effect of this compound on sensorimotor gating deficits.
-
Animals: C57BL/6J mice.
-
Apparatus: Startle response chambers.
-
Experimental Procedure:
-
Mice are acclimated to the startle chambers with background white noise (e.g., 65 dB).
-
A series of trials are presented, including:
-
Pulse-alone trials (e.g., 120 dB startle stimulus).
-
Prepulse-pulse trials (e.g., a weaker acoustic stimulus of 73, 79, or 85 dB presented 100 ms before the 120 dB startle stimulus).
-
No-stimulus trials (background noise only).
-
-
This compound (e.g., 10, 30, 60 mg/kg, i.p.) or vehicle is administered prior to amphetamine (4 mg/kg, s.c.), which is given before the PPI test session.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
-
Preclinical Development Workflow
The development of a novel therapeutic for schizophrenia, such as this compound, typically follows a structured preclinical workflow.
Preclinical Drug Discovery and Development Workflow Diagram
Caption: A typical preclinical workflow for a CNS drug.
Conclusion and Future Directions
The preclinical data for this compound are compelling, highlighting its potential as a novel therapeutic for schizophrenia with a distinct mechanism of action from current antipsychotics. Its ability to modulate the glutamatergic system and indirectly regulate dopamine release offers a promising strategy for treating the positive symptoms of the disorder.
Further research is warranted to fully elucidate the preclinical profile of this compound. Specifically, a comprehensive in vitro selectivity panel and detailed pharmacokinetic studies in multiple species would be highly valuable. Additionally, exploring the efficacy of this compound in animal models of negative and cognitive symptoms of schizophrenia would provide a more complete picture of its therapeutic potential. The continued investigation of mGlu1 PAMs like this compound represents an exciting frontier in the development of next-generation treatments for schizophrenia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. forum.schizophrenia.com [forum.schizophrenia.com]
- 3. Frontiers | Targeting mGlu Receptors for Optimization of Antipsychotic Activity and Disease-Modifying Effect in Schizophrenia [frontiersin.org]
- 4. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
VU6004909: A Technical Guide for Neuroscience Research
An In-depth Examination of a Potent and Selective mGlu1 Positive Allosteric Modulator
This guide provides a comprehensive technical overview of VU6004909, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). This compound has emerged as a critical research tool for investigating the role of mGlu1 in various physiological and pathological processes within the central nervous system. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's pharmacological properties, experimental protocols for its use, and a summary of its key findings in neuroscience research.
Core Properties and Mechanism of Action
This compound is a potent, selective, and brain-penetrant mGlu1 PAM.[1][2] It enhances the receptor's response to the endogenous agonist glutamate, rather than directly activating the receptor itself. This allosteric modulation allows for a more nuanced potentiation of mGlu1 signaling, preserving the spatial and temporal dynamics of endogenous glutamatergic transmission. The activation of mGlu1 receptors is implicated in a range of neuronal functions, including synaptic plasticity, and has been identified as a potential therapeutic target for schizophrenia and other neuropsychiatric disorders.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic parameters.
Table 1: In Vitro Potency of this compound
| Species | Receptor | EC50 (nM) |
| Human | mGlu1 | 25.7[1][2] |
| Rat | mGlu1 | 31[1][2] |
Table 2: Receptor Selectivity Profile of this compound
| Receptor Subtype | Activity | EC50 (µM) |
| mGlu2 | Inactive | >10[3] |
| mGlu3 | Inactive | >10[3] |
| mGlu4 | Inactive | >10[3] |
| mGlu5 | Inactive | >10 |
| mGlu7 | Inactive | >10[3] |
| mGlu8 | Inactive | >10[3] |
Table 3: In Vivo Pharmacokinetic and Efficacy Data
| Parameter | Species | Value | Dosage/Route |
| Tmax | Mouse | 40 minutes | 60 mg/kg, i.p.[3] |
| Amphetamine-Induced Hyperlocomotion Reversal | Mouse | Significant attenuation | 60 mg/kg, i.p.[3][4] |
| Prepulse Inhibition (PPI) Deficit Reversal | Mouse | Dose-dependent reversal | 30 mg/kg and 60 mg/kg, i.p.[3] |
Signaling Pathway and Mechanism of Action
This compound potentiates the Gαq/11-coupled signaling cascade initiated by glutamate binding to the mGlu1 receptor. This leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium. This signaling pathway is crucial for modulating neuronal excitability and synaptic transmission.
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of this compound are provided below.
Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine (B1211576) Release
This protocol details the in vivo measurement of dopamine release in the dorsolateral striatum of anesthetized mice.
Materials:
-
This compound
-
Vehicle (10% Tween 80)
-
Isoflurane
-
Carbon-fiber microelectrode
-
Ag/AgCl reference electrode
-
Bipolar stimulating electrode
-
FSCV system
Procedure:
-
Anesthetize mice with isoflurane.
-
Implant a carbon-fiber microelectrode in the dorsolateral striatum and a bipolar stimulating electrode in the medial forebrain bundle.
-
Apply a triangular waveform voltage scan (-0.4 V to +1.3 V and back) at a rate of 400 V/s to the carbon-fiber electrode.
-
Evoke dopamine release by applying a biphasic current pulse (±450 µA, 60 Hz, 4 ms (B15284909) pulse width for 2 s) through the stimulating electrode.[3]
-
Allow a 5-minute recovery period between stimulations.[3]
-
Administer vehicle (10% Tween 80) or this compound (60 mg/kg, i.p.).[3]
-
Monitor and record dopamine release for at least 60 minutes post-administration.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs) from layer V pyramidal neurons in the prelimbic prefrontal cortex (PL PFC).
Materials:
-
This compound
-
(S)-3,5-DHPG (mGlu1/5 agonist)
-
MTEP (mGlu5 negative allosteric modulator)
-
Artificial cerebrospinal fluid (aCSF)
-
Patch pipettes
Procedure:
-
Prepare acute brain slices containing the PL PFC.
-
Obtain whole-cell patch-clamp recordings from layer V pyramidal neurons.
-
Bath apply the mGlu5 NAM MTEP (3 µM) to isolate mGlu1 effects.[1]
-
Record baseline sEPSCs and sIPSCs.
-
Apply 3 µM DHPG to the bath to activate mGlu1/5 receptors.[1]
-
In a separate set of experiments, co-apply 3 µM DHPG with 10 µM this compound.
-
Analyze changes in the frequency and amplitude of sEPSCs and sIPSCs to determine the effect of this compound on the excitatory/inhibitory balance.
Behavioral Assays: Prepulse Inhibition (PPI)
This protocol outlines the assessment of sensorimotor gating using the PPI test in mice, a model relevant to schizophrenia research.
Materials:
-
This compound
-
Amphetamine
-
Vehicle (10% Tween 80)
-
Startle response measurement system
Procedure:
-
Acclimate mice to the startle chambers.
-
Administer this compound (10, 30, or 60 mg/kg, i.p.) or vehicle.
-
After a pretreatment period, administer amphetamine (4 mg/kg, s.c.) to induce a PPI deficit.[3]
-
The PPI session consists of a series of trials:
-
Pulse-alone trials (e.g., 120 dB startle stimulus).
-
Prepulse-pulse trials (e.g., a weaker acoustic prepulse followed by the 120 dB startle stimulus).
-
No-stimulus trials.
-
-
Calculate PPI as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.
Experimental and Logical Workflow
The following diagrams illustrate the workflow for investigating the antipsychotic-like effects of this compound and the logical relationship between its mechanism of action and observed in vivo outcomes.
Summary of Key Findings and Applications
This compound serves as an invaluable tool for dissecting the complex roles of mGlu1 in the brain. Key findings from studies utilizing this compound include:
-
Antipsychotic-like Efficacy: this compound demonstrates antipsychotic-like effects in rodent models, such as reversing amphetamine-induced hyperlocomotion and deficits in prepulse inhibition.[3][4] These findings support the hypothesis that potentiation of mGlu1 signaling is a viable strategy for the treatment of psychosis.
-
Modulation of Dopamine Release: The compound has been shown to reduce dopamine release in the dorsolateral striatum.[3] This provides a mechanistic link between mGlu1 activation and the modulation of the dopaminergic system, which is dysregulated in schizophrenia.
-
Restoration of Cortical Inhibitory/Excitatory Balance: Electrophysiological studies have revealed that this compound can shift the balance of synaptic transmission towards inhibition in the prefrontal cortex.[1] This suggests a potential mechanism for ameliorating cortical dysfunction associated with neuropsychiatric disorders.
-
Interaction with Muscarinic Receptors: Research has uncovered a functional interplay between mGlu1 and M4 muscarinic receptors, where the antipsychotic-like effects of M4 activation are dependent on mGlu1 signaling. This compound has been instrumental in elucidating this cross-talk.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Barrier: A Technical Guide to the Blood-Brain Barrier Penetration of VU6004909
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6004909 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1), a critical target in the central nervous system (CNS) for potential therapeutic intervention in neurological and psychiatric disorders. A crucial characteristic for any CNS-acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. This technical guide provides a comprehensive overview of the blood-brain barrier penetration of this compound, consolidating available data and outlining the experimental methodologies employed in its assessment. While direct quantitative pharmacokinetic data such as the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) for this compound are not publicly available, its ability to penetrate the BBB is strongly supported by its demonstrated in vivo activity in the CNS.[1][2][3]
Evidence of Blood-Brain Barrier Penetration
The capacity of this compound to cross the blood-brain barrier is inferred from its pharmacological effects in vivo following systemic administration. Studies have shown that intraperitoneal (i.p.) injection of this compound leads to significant modulation of CNS targets. For instance, this compound has been observed to reduce striatal dopamine (B1211576) release in mice, with a time to maximum effect (Tmax) of approximately 40 minutes, indicating that the compound reaches pharmacologically relevant concentrations in the brain.[3]
Quantitative Pharmacokinetic Data (Analog Compounds)
While specific Kp and Kp,uu values for this compound are not available in the literature, data from structurally related mGlu1 PAMs developed within the same research programs offer valuable insights into the expected CNS penetration profile for this chemical series. The following table summarizes the pharmacokinetic parameters for a representative analog, VU6024578/BI02982816.
| Compound | Species | Kp | Kp,uu | Reference |
| VU6024578/BI02982816 | Rat | 0.99 | 0.82 | [4] |
Kp : The ratio of the total concentration of a drug in the brain to that in the plasma at steady state. Kp,uu : The ratio of the unbound concentration of a drug in the brain to that in the plasma at steady state. This is considered the most relevant measure of BBB penetration as it reflects the concentration of the drug available to interact with its target.
The data for VU6024578/BI02982816, with a Kp,uu of 0.82, suggests that this class of compounds can achieve near-equal unbound concentrations in the brain and plasma, indicating efficient BBB penetration and minimal active efflux.
Experimental Protocols
The determination of blood-brain barrier penetration involves a series of in vivo and in vitro experiments. The following are detailed methodologies typically employed for compounds like this compound.
In Vivo Pharmacokinetic Studies
Objective: To determine the concentration-time profiles of the compound in plasma and brain tissue following systemic administration.
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
Dosing:
-
The compound is formulated in a suitable vehicle (e.g., 10% Tween 80 in saline).
-
Administration is typically via intravenous (IV) bolus or intraperitoneal (i.p.) injection.
Sample Collection:
-
At predetermined time points post-dosing, animals are anesthetized.
-
Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation.
-
Immediately following blood collection, the animal is euthanized, and the brain is excised, rinsed with cold saline, blotted dry, and weighed.
-
All samples are stored at -80°C until analysis.
Sample Analysis:
-
Plasma and brain tissue are homogenized.
-
The compound is extracted from the plasma and brain homogenate using protein precipitation or liquid-liquid extraction.
-
Concentrations are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Data Analysis:
-
Pharmacokinetic parameters, including Kp, are calculated from the concentration-time data.
-
To determine Kp,uu, the unbound fractions in plasma (fu,p) and brain tissue (fu,brain) are required.
Determination of Unbound Fraction
Objective: To measure the fraction of the compound that is not bound to plasma proteins or brain tissue.
Method: Equilibrium Dialysis
-
Plasma (fu,p): Plasma samples are dialyzed against a phosphate (B84403) buffer solution using a semi-permeable membrane. The concentrations of the compound in the plasma and buffer compartments are measured at equilibrium. The fu,p is calculated as the ratio of the buffer concentration to the plasma concentration.
-
Brain (fu,brain): Brain homogenate is dialyzed against a buffer solution in a similar manner to determine the unbound fraction in the brain.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of this compound's action and evaluation, the following diagrams, generated using the DOT language, visualize a simplified mGlu1 signaling pathway and a typical experimental workflow for assessing BBB penetration.
Caption: Simplified mGlu1 signaling pathway.
Caption: Experimental workflow for BBB penetration assessment.
Conclusion
This compound is a valuable research tool for probing the function of the mGlu1 receptor in the central nervous system. Its demonstrated in vivo efficacy following systemic administration provides strong evidence of its ability to penetrate the blood-brain barrier. While specific quantitative data on the BBB penetration of this compound are not publicly available, the pharmacokinetic profiles of analogous compounds suggest that molecules of this class can achieve favorable brain exposure. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of the CNS disposition of novel therapeutic candidates. Future studies detailing the complete pharmacokinetic profile of this compound, including its Kp and Kp,uu values, would be of significant benefit to the neuroscience research community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of VU6004909 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
VU6004909 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1) that can penetrate the blood-brain barrier.[1] It has demonstrated efficacy in preclinical models of psychosis by reducing striatal dopamine (B1211576) release.[1][2] These application notes provide detailed protocols for the in vivo assessment of this compound in mice, focusing on its antipsychotic-like effects. The compound displays EC50 values of 25.7 nM and 31 nM for human and rat mGlu1, respectively.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vivo and in vitro studies.
| Parameter | Value | Species | Assay/Model | Reference |
| h mGlu1 EC50 | 25.7 nM | Human | In vitro | [1] |
| r mGlu1 EC50 | 31 nM | Rat | In vitro | [1] |
| Effective Dose (PPI) | 30 - 60 mg/kg, i.p. | Mouse | Amphetamine-induced Prepulse Inhibition Deficit | [3] |
| Effective Dose (Locomotion) | 60 mg/kg, i.p. | Mouse | Amphetamine-induced Hyperlocomotion | [2][3] |
| Vehicle | 10% Tween 80 in saline | Mouse | In vivo behavioral studies | [2] |
Signaling Pathway
This compound acts as a positive allosteric modulator of the mGlu1 receptor. Upon binding of the endogenous ligand glutamate, mGlu1 receptors, which are Gq-coupled, activate phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). In the striatum, this signaling cascade ultimately leads to a reduction in dopamine release.
Experimental Protocols
Amphetamine-Induced Hyperlocomotion in Mice
This protocol is designed to assess the antipsychotic-like potential of this compound by measuring its ability to reverse amphetamine-induced hyperactivity in mice.
Materials:
-
This compound
-
d-Amphetamine sulfate (B86663)
-
Vehicle: 10% Tween 80 in sterile saline
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6J mice (8-12 weeks old)
-
Open field activity chambers
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections
Procedure:
-
Animal Acclimation: House mice in groups with ad libitum access to food and water on a 12-hour light/dark cycle for at least one week before the experiment. Handle mice for several days prior to testing to minimize stress.
-
Drug Preparation:
-
Prepare this compound in the vehicle (10% Tween 80 in saline) to the desired concentrations (e.g., 10, 30, 60 mg/kg).
-
Dissolve d-amphetamine sulfate in sterile saline to a concentration of 0.4 mg/mL (for a 4 mg/kg dose in a 10 mL/kg injection volume).
-
-
Experimental Groups:
-
Group 1: Vehicle (i.p.) + Saline (s.c.)
-
Group 2: Vehicle (i.p.) + Amphetamine (4 mg/kg, s.c.)
-
Group 3: this compound (10 mg/kg, i.p.) + Amphetamine (4 mg/kg, s.c.)
-
Group 4: this compound (30 mg/kg, i.p.) + Amphetamine (4 mg/kg, s.c.)
-
Group 5: this compound (60 mg/kg, i.p.) + Amphetamine (4 mg/kg, s.c.)
-
-
Experimental Timeline:
-
Acclimate mice to the open field chambers for 30 minutes.
-
Administer this compound or vehicle via i.p. injection.
-
Return mice to their home cages.
-
After a 30-minute pretreatment period, administer amphetamine or saline via s.c. injection.
-
Immediately place the mice back into the open field chambers and record locomotor activity for 60-90 minutes.
-
-
Data Analysis:
-
Quantify total distance traveled, horizontal activity, and vertical activity.
-
Analyze data using a one-way ANOVA followed by a Dunnett's or Tukey's post-hoc test to compare treatment groups to the amphetamine/vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
This protocol assesses sensorimotor gating, a process that is deficient in schizophrenia and can be modeled in rodents. The ability of this compound to restore amphetamine-disrupted PPI is a measure of its antipsychotic-like potential.
Materials:
-
This compound
-
d-Amphetamine sulfate
-
Vehicle: 10% Tween 80 in sterile saline
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6J mice (8-12 weeks old)
-
Startle response system (e.g., SR-LAB)
-
Animal scale
-
Syringes and needles for i.p. and s.c. injections
Procedure:
-
Animal Acclimation and Drug Preparation: Follow the same procedures as in the hyperlocomotion protocol.
-
Experimental Groups: Use the same grouping as in the hyperlocomotion protocol.
-
Experimental Timeline:
-
Administer this compound or vehicle via i.p. injection.
-
After a 20-minute pretreatment period, administer amphetamine or saline via s.c. injection.
-
After an additional 10 minutes, place the mice in the startle chambers.
-
Allow a 5-minute acclimation period with background noise (e.g., 65 dB).
-
The test session consists of startle trials (pulse alone) and prepulse-pulse trials.
-
Pulse: A 40 ms (B15284909), 120 dB burst of white noise.
-
Prepulse: 20 ms noise bursts at varying intensities (e.g., 73, 77, 81 dB) presented 100 ms before the startle pulse.
-
-
The session should begin and end with startle-alone trials to assess habituation. Trials should be presented in a pseudorandom order.
-
-
Data Analysis:
-
Calculate percent prepulse inhibition (%PPI) for each prepulse intensity as: 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].
-
Analyze the data using a two-way ANOVA with treatment and prepulse intensity as factors. Follow up with post-hoc tests to compare specific group differences. A p-value < 0.05 is considered significant.
-
Storage and Handling
This compound stock solutions should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[1] Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month.[1]
Disclaimer
This document provides a general guideline for in vivo experiments with this compound. Researchers should optimize protocols based on their specific experimental conditions and institutional guidelines for animal care and use.
References
Application Notes and Protocols for VU6004909 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the recommended use of VU6004909, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), for in vivo rodent studies. This compound is a blood-brain barrier penetrant compound that has demonstrated efficacy in preclinical models of psychosis.[1] This document outlines recommended dosages, experimental protocols for common behavioral assays, and details the underlying signaling pathway of mGlu1 activation.
Mechanism of Action
This compound acts as a positive allosteric modulator at the mGlu1 receptor.[1] It does not activate the receptor directly but potentiates the receptor's response to the endogenous ligand, glutamate. The EC50 of this compound is 25.7 nM for human mGlu1 and 31 nM for rat mGlu1.[1] Activation of the Gαq/11-coupled mGlu1 receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and synaptic transmission. Notably, mGlu1 activation can reduce striatal dopamine (B1211576) release, a key mechanism underlying its antipsychotic-like effects.[2]
Recommended Dosages for Rodent Studies
The appropriate dosage of this compound can vary depending on the rodent species, the specific behavioral paradigm, and the desired therapeutic effect. The following tables summarize recommended starting doses based on published preclinical studies.
Table 1: Recommended Dosage of this compound in Mice
| Behavioral Assay | Route of Administration | Vehicle | Dose Range | Observed Effect | Reference |
| Prepulse Inhibition (PPI) | Intraperitoneal (i.p.) | 10% Tween 80 | 10 - 60 mg/kg | Dose-dependently reversed amphetamine-induced PPI deficits.[2][3] | [2][3] |
| Amphetamine-Induced Hyperlocomotion | Intraperitoneal (i.p.) | 10% Tween 80 | 60 mg/kg | Attenuated amphetamine-induced hyperlocomotion.[2] | [2] |
| Dopamine Release (in vivo microdialysis) | Intraperitoneal (i.p.) | 10% Tween 80 | 60 mg/kg | Reduced striatal dopamine release.[2] | [2] |
Table 2: Recommended Dosage of a Structurally Related mGlu1 PAM (Compound 19d) in Rats
Note: While specific dosage data for this compound in rats is limited in the reviewed literature, the following data for a closely related and potent mGlu1 PAM, referred to as "19d" or "VU6024578", provides a valuable reference for dose selection.
| Behavioral Assay | Route of Administration | Vehicle | Dose Range | Observed Effect | Reference |
| Amphetamine-Induced Hyperlocomotion | Oral (p.o.) | 10% Tween 80 in H2O | 3 - 10 mg/kg | Dose-dependently reversed amphetamine-induced hyperlocomotion. | [4] |
| Novel Object Recognition (MK-801 induced deficit) | Oral (p.o.) | 10% Tween 80 | 10 mg/kg | Reversed MK-801-induced deficits in novel object recognition. | [4] |
Experimental Protocols
Prepulse Inhibition (PPI) in Mice
Objective: To assess sensorimotor gating, a process that is deficient in schizophrenia and can be modeled in rodents by disruption with psychostimulants like amphetamine.
Materials:
-
This compound
-
10% Tween 80 in sterile saline (Vehicle)
-
Amphetamine sulfate
-
Startle response measurement system (e.g., SR-LAB)
-
Male C57BL/6J mice (8-10 weeks old)
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound (10, 30, or 60 mg/kg, i.p.) or vehicle.
-
30 minutes after this compound administration, administer amphetamine (4 mg/kg, s.c.) or saline.
-
-
PPI Testing: 5 minutes after amphetamine administration, place the mice in the startle chambers.
-
Allow a 5-minute acclimation period in the chamber with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse alone: A loud startling stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse + Pulse: A non-startling prepulse stimulus (e.g., 74, 78, 82, or 86 dB, 20 ms duration) presented 100 ms before the startling pulse.
-
No stimulus: Background noise only.
-
-
-
Data Analysis: Calculate the percentage of prepulse inhibition for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse + pulse trial / Startle amplitude on pulse alone trial)] x 100.
Amphetamine-Induced Hyperlocomotion in Mice
Objective: To evaluate the potential antipsychotic-like activity of this compound by measuring its ability to attenuate the locomotor-activating effects of amphetamine.
Materials:
-
This compound
-
10% Tween 80 in sterile saline (Vehicle)
-
Amphetamine sulfate
-
Open field arenas equipped with automated activity monitoring systems.
-
Male C57BL/6J mice (8-10 weeks old)
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place mice in the open field arenas and allow them to habituate for 30-60 minutes.
-
Drug Administration:
-
Administer this compound (60 mg/kg, i.p.) or vehicle.
-
30 minutes after this compound administration, administer amphetamine (4 mg/kg, s.c.) or saline.
-
-
Locomotor Activity Monitoring: Immediately after amphetamine injection, return the mice to the open field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks in 5- or 10-minute intervals. Compare the activity levels between the different treatment groups.
Signaling Pathway and Experimental Workflow Diagrams
Caption: mGlu1 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflows for Rodent Behavioral Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
Preparing a VU6004909 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation, storage, and handling of stock solutions of VU6004909, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Accurate preparation of this stock solution is critical for ensuring the reliability and reproducibility of experimental results.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 378.35 g/mol | [1] |
| Formula | C₂₁H₁₅FN₂O₄ | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | 6.67 mg/mL (17.63 mM) | [1] |
| CAS Number | 1860797-76-7 | [1] |
Application Notes
This compound is a potent and selective mGlu1 PAM with blood-brain barrier penetration, making it a valuable tool for in vitro and in vivo studies of schizophrenia and other neurological disorders.[1] Due to its hydrophobic nature, DMSO is the recommended solvent for preparing stock solutions.
Important Considerations:
-
DMSO Quality: Use anhydrous or high-purity DMSO to prepare the stock solution. Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of this compound.[1] It is best to use a fresh, unopened bottle of DMSO.
-
Solubility Enhancement: To achieve the maximum solubility of 17.63 mM, warming the solution to 60°C and using an ultrasonic bath is recommended.[1]
-
Final DMSO Concentration: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically less than 0.5%) to avoid cytotoxicity.[2] For in vivo studies, the final DMSO concentration in the working solution should ideally be 2% or lower to minimize toxicity.[2]
-
Storage: Properly stored stock solutions are crucial for maintaining the compound's activity. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][3]
Recommended Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions to achieve the desired working concentrations for various experimental assays.
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block capable of reaching 60°C
-
Ultrasonic bath
-
Calibrated micropipettes and sterile tips
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Step-by-Step Procedure
-
Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 378.35 g/mol * 1000 mg/g = 3.7835 mg
-
-
Weigh the this compound powder. Using a calibrated analytical balance, carefully weigh out 3.7835 mg of this compound powder and place it in a sterile amber or opaque microcentrifuge tube.
-
Add DMSO. Add 1 mL of anhydrous or high-purity DMSO to the tube containing the this compound powder.
-
Mix thoroughly. Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Warm the solution. Place the tube in a water bath or on a heating block set to 60°C for 5-10 minutes.[1]
-
Ultrasonicate. Following warming, place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[1]
-
Visually inspect. After ultrasonication, visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
Aliquot. Dispense the stock solution into smaller, single-use, sterile amber or opaque vials. The volume of each aliquot should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Store. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]
Dilution of Stock Solution
For cellular assays, the 10 mM stock solution can be serially diluted in cell culture media to the desired final concentration. Remember to prepare a vehicle control using the same final concentration of DMSO as in the experimental conditions.
Example Dilution Calculation for a 10 µM Final Concentration:
To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, you would perform a 1:1000 dilution.
-
Take 1 µL of the 10 mM this compound stock solution.
-
Add it to 999 µL of your cell culture medium or assay buffer.
-
Mix thoroughly before adding to your cells or assay.
This will result in a final DMSO concentration of 0.1%.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Handle DMSO in a well-ventilated area, such as a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.
References
Application Notes and Protocols for VU6004909 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6004909 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1] As a blood-brain barrier penetrant compound, this compound has demonstrated efficacy in preclinical animal models, suggesting its potential as a therapeutic agent for neuropsychiatric disorders.[1][2] These application notes provide detailed protocols for the preparation and administration of this compound to animal models, primarily focusing on the intraperitoneal route in rodents, which is the most commonly cited method in the literature.
Mechanism of Action and Signaling Pathway
This compound does not directly activate the mGlu1 receptor but potentiates its response to the endogenous ligand, glutamate. The mGlu1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/G11 signaling cascade. This initiates a downstream pathway involving the activation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and synaptic transmission. The antipsychotic-like effects of this compound have been shown to be dependent on cannabinoid receptor 2 (CB2) activation.[2]
Quantitative Data Summary
The following table summarizes the quantitative data for this compound administration in animal models based on available literature.
| Parameter | Species | Administration Route | Dosage Range | Vehicle | Key Findings | Reference |
| Efficacy | Mouse | Intraperitoneal (i.p.) | 10 - 60 mg/kg | 10% Tween 80 | Dose-dependently reversed amphetamine-induced hyperlocomotion and deficits in prepulse inhibition. | [2] |
| Efficacy | Mouse | Intraperitoneal (i.p.) | 60 mg/kg | 10% Tween 80 | Reduced striatal dopamine (B1211576) release in vivo. | [2][3] |
| Pharmacokinetics | Mouse | Intraperitoneal (i.p.) | 60 mg/kg | 10% Tween 80 | Time to maximum plasma concentration (Tmax) is approximately 40 minutes. | [2] |
| In Vitro Potency | Human | - | EC50 = 25.7 nM | - | Potentiation of mGlu1 receptor activity. | [1] |
| In Vitro Potency | Rat | - | EC50 = 31 nM | - | Potentiation of mGlu1 receptor activity. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
This protocol describes the preparation of this compound for intraperitoneal administration to mice.
Materials:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10, 30, or 60 mg/kg) and the average weight of the animals to be dosed, calculate the total mass of this compound needed.
-
Prepare the 10% Tween 80 vehicle:
-
In a sterile conical tube, add 1 part Tween 80 to 9 parts sterile saline or sterile water. For example, to make 10 mL of vehicle, add 1 mL of Tween 80 to 9 mL of sterile saline.
-
Vortex thoroughly until the Tween 80 is completely dissolved and the solution is homogenous. Assumption: Sterile saline is a commonly used and appropriate diluent for intraperitoneal injections. If using a different diluent, ensure it is sterile and isotonic.
-
-
Prepare the this compound dosing solution:
-
Weigh the calculated amount of this compound powder and add it to the tube containing the 10% Tween 80 vehicle.
-
Vortex the mixture vigorously for several minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: The prepared dosing solution should be used fresh. If short-term storage is necessary, it should be stored at 2-8°C and protected from light. For longer-term storage of a stock solution, the manufacturer recommends storing it in a suitable solvent at -20°C for up to 1 month or -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
This protocol provides a step-by-step guide for the intraperitoneal injection of this compound in mice.
Materials:
-
Prepared this compound dosing solution
-
Sterile insulin (B600854) syringes with a 27-30 gauge needle
-
Animal scale
-
Appropriate personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the precise injection volume.
-
Handle the mouse gently to minimize stress.
-
-
Injection Procedure:
-
Draw the calculated volume of the this compound dosing solution into a sterile syringe.
-
Securely restrain the mouse by grasping the loose skin at the scruff of the neck.
-
Tilt the mouse's head downwards at a slight angle. This allows the abdominal organs to shift cranially, reducing the risk of injury.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle with the bevel facing up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or a yellowish fluid appears, withdraw the needle and re-insert at a different site with a fresh needle and syringe.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for at least 15-30 minutes post-injection for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulties.
-
Monitor the injection site for any signs of irritation or leakage.
-
Concluding Remarks
These application notes and protocols provide a comprehensive guide for the in vivo administration of the mGlu1 PAM, this compound, in animal models. Adherence to these detailed methodologies will aid researchers in obtaining reproducible and reliable data for investigating the therapeutic potential of this compound. As with any experimental procedure, it is crucial to follow all institutional and national guidelines for the ethical and humane treatment of laboratory animals.
References
Application Notes and Protocols for VU6004909 in Whole-Cell Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6004909 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). As a member of the Class C G-protein coupled receptors (GPCRs), mGlu1 plays a crucial role in modulating neuronal excitability and synaptic transmission throughout the central nervous system. This compound enhances the receptor's response to the endogenous ligand glutamate, thereby offering a sophisticated tool for investigating the physiological and pathophysiological roles of mGlu1 signaling. These application notes provide detailed protocols for the use of this compound in whole-cell patch clamp electrophysiology to characterize its effects on neuronal activity.
Mechanism of Action
This compound acts as a positive allosteric modulator at the mGlu1 receptor.[1] This means it does not directly activate the receptor but potentiates the response of the receptor to its endogenous agonist, glutamate, or exogenous agonists like DHPG. The potentiation of mGlu1 signaling by this compound has been demonstrated to reduce striatal dopamine (B1211576) release and exhibit antipsychotic-like effects in preclinical models.[1] In electrophysiological studies, this compound has been shown to selectively enhance inhibitory synaptic transmission.[2]
Data Presentation
The following tables summarize the key pharmacological and electrophysiological data for this compound.
Table 1: Pharmacological Properties of this compound
| Parameter | Species | Value | Reference |
| EC50 | Human mGlu1 | 25.7 nM | [1] |
| EC50 | Rat mGlu1 | 31 nM | [1] |
Table 2: Electrophysiological Effects of this compound in Whole-Cell Patch Clamp Recordings
| Cell Type | Experimental Condition | Parameter | Effect of 10 µM this compound | Reference |
| Somatostatin-Expressing Interneurons (SST-INs) | In the presence of 3 µM DHPG | Depolarization | Increased | [2] |
| Layer V Pyramidal Neurons | In the presence of 3 µM DHPG | sIPSC Frequency | Significantly Increased | [2] |
| Layer V Pyramidal Neurons | In the presence of 3 µM DHPG | sEPSC Frequency | No significant effect | [2] |
Signaling Pathway
Activation of the mGlu1 receptor by an agonist, potentiated by this compound, initiates a canonical signaling cascade through the Gαq/11 G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events ultimately modulate ion channel activity, leading to changes in neuronal excitability and synaptic transmission.
Experimental Protocols
Whole-Cell Patch Clamp Recordings
This protocol is designed for recording spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs) from neurons in brain slices.
1. Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution.
-
Rapidly dissect the brain and prepare coronal or sagittal slices (250-300 µm thick) using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂. Allow slices to recover at 32-34°C for 30 minutes, then maintain at room temperature.
2. Solutions:
-
Slicing Solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 D-Glucose.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 1 MgCl₂, 2 CaCl₂, 10 D-Glucose.
-
Intracellular Solution (for sIPSC/sEPSC recording, in mM):
-
For sIPSCs (CsCl-based): 130 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, 5 QX-314. Adjust pH to 7.3 with CsOH.
-
For sEPSCs (K-Gluconate-based): 130 K-Gluconate, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 10 Na-phosphocreatine. Adjust pH to 7.3 with KOH.
-
3. Recording Procedure:
-
Transfer a slice to the recording chamber on an upright microscope and perfuse with oxygenated aCSF at a rate of 2-3 ml/min at room temperature or 32-34°C.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a target neuron and establish a Giga-ohm seal (>1 GΩ).
-
Rupture the membrane to obtain the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting recordings.
4. Voltage-Clamp Recordings:
-
To record sIPSCs, clamp the neuron at the reversal potential for glutamate-mediated currents (e.g., 0 mV or +10 mV).
-
To record sEPSCs, clamp the neuron at the reversal potential for GABA-mediated currents (e.g., -70 mV).
-
Record baseline activity for at least 5 minutes.
-
Apply the mGlu1 agonist DHPG (e.g., 3 µM) to the bath.
-
After observing the effect of DHPG, co-apply this compound (e.g., 10 µM) with DHPG.
-
Record for at least 10-15 minutes in the presence of the drugs.
5. Current-Clamp Recordings:
-
To assess changes in neuronal excitability, record in current-clamp mode.
-
Monitor the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to elicit voltage responses and action potentials.
-
Apply DHPG and this compound as described for voltage-clamp recordings and repeat the current injection steps.
6. Data Analysis:
-
Analyze spontaneous postsynaptic currents using software such as Clampfit, Mini Analysis, or custom scripts in Python or MATLAB.
-
Detect and measure the frequency, amplitude, and kinetics (rise and decay times) of sEPSCs and sIPSCs.
-
Compare the data from baseline, DHPG alone, and DHPG + this compound conditions using appropriate statistical tests (e.g., paired t-test or ANOVA).
-
For current-clamp data, analyze changes in resting membrane potential, input resistance, and the number of action potentials fired in response to current injections.
Experimental Workflow
The following diagram illustrates a typical workflow for a whole-cell patch clamp experiment using this compound.
References
Application Notes and Protocols for In Vivo Microdialysis Measurement of Dopamine Following Administration of VU6004909
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for conducting in vivo microdialysis experiments to measure dopamine (B1211576) release in the rat striatum following the administration of VU6004909, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). This compound has been shown to reduce striatal dopamine release and exhibits antipsychotic-like efficacy, making it a compound of significant interest in neuroscience and drug development.[1] This document outlines the necessary materials, experimental procedures, and data analysis techniques for successfully performing these studies.
Microdialysis is a widely used technique for sampling and monitoring the concentration of endogenous substances, such as neurotransmitters, in the extracellular fluid of specific brain regions in awake, freely-moving animals.[2][3] When coupled with a sensitive analytical method like high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS), it allows for the precise quantification of dopamine levels.[2][4]
Data Presentation
The following tables summarize representative quantitative data relevant to in vivo microdialysis studies of dopamine. It is important to note that absolute concentrations and percentage changes can vary depending on specific experimental conditions, including the animal model, microdialysis probe characteristics, perfusion flow rate, and the analytical method employed.
Table 1: Basal Extracellular Dopamine Levels in Rat Striatum Measured by Microdialysis
| Brain Region | Animal Model | Basal Dopamine Concentration (nM) | Analytical Method | Reference |
| Striatum | Wistar Rat | 7-20 | HPLC-ECD | [5] |
| Striatum | Sprague-Dawley Rat | ~5-10 | No-Net-Flux Microdialysis | [6] |
| Nucleus Accumbens | Wistar Rat | Not specified (LOQ: 20 pg/mL) | HPLC-MS/MS | [4] |
Table 2: Effect of this compound on Striatal Dopamine Release
| Compound | Dose and Route | Animal Model | Brain Region | Peak Effect on Dopamine Release (% of Baseline) | Time to Peak Effect (post-administration) | Reference |
| This compound | 60 mg/kg, i.p. | Not specified in snippet | Striatum | Statistically significant reduction | 60 minutes | Yohn SE, et al. Mol Psychiatry. 2020. |
Note: The precise percentage of dopamine reduction was not detailed in the available search results. The study by Yohn et al. (2020) reported a statistically significant reduction.
Experimental Protocols
This section provides a detailed methodology for a typical in vivo microdialysis experiment to assess the effect of this compound on dopamine release in the rat striatum.
Materials and Reagents
-
Animals: Male Wistar or Sprague-Dawley rats (250-350 g)
-
Surgical Equipment: Stereotaxic frame, anesthesia machine, surgical drill, micro-syringes, sutures.
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm active membrane length.
-
Perfusion Pump: A syringe pump capable of low flow rates (e.g., 0.5-2.0 µL/min).
-
Artificial Cerebrospinal Fluid (aCSF): (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 0.85 MgCl₂, buffered to pH 7.4.
-
This compound Solution: Prepare according to the desired dose, typically dissolved in a vehicle solution (e.g., 10% Tween 80 in saline).
-
Dopamine Standards: For calibration of the analytical system.
-
Analytical System: HPLC system coupled with a tandem mass spectrometer (LC-MS/MS) or an electrochemical detector (ECD).[2][4]
Surgical Procedure: Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Placement: Secure the animal in a stereotaxic frame.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole over the target brain region. For the striatum, typical coordinates from bregma are: Anteroposterior (AP): +0.5 to +1.5 mm; Mediolateral (ML): ±2.5 to ±3.0 mm; Dorsoventral (DV): -3.5 to -4.0 mm from the dura.[6]
-
Cannula Implantation: Slowly lower the guide cannula to the predetermined DV coordinate.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment.
Microdialysis Experiment
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe into the guide cannula of the awake, freely moving rat.
-
Perfusion and Equilibration: Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min. Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.
-
Baseline Sample Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes) to determine the basal dopamine concentration.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, i.p.).
-
Post-administration Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a sufficient duration to observe the full effect of the compound (e.g., 2-3 hours).
-
Sample Handling: Immediately after collection, samples should be stabilized to prevent dopamine degradation. This can be achieved by adding a small amount of antioxidant solution (e.g., ascorbic acid) and freezing the samples at -80°C until analysis.[7]
Dopamine Analysis by LC-MS/MS
-
Sample Preparation: Thaw samples and, if necessary, perform derivatization to improve chromatographic separation and detection sensitivity.
-
Chromatographic Separation: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) to separate dopamine from other components in the dialysate.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive quantification of dopamine.
-
Quantification: Determine the concentration of dopamine in the dialysate samples by comparing the peak areas to a standard curve generated from known concentrations of dopamine.
Mandatory Visualizations
Signaling Pathway of this compound-Mediated Dopamine Modulation
Caption: Signaling pathway of this compound action.
Experimental Workflow for In Vivo Microdialysis
Caption: Experimental workflow for microdialysis.
References
- 1. Neuroimaging and Physiological Evidence for Involvement of Glutamatergic Transmission in Regulation of the Striatal Dopaminergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Dopamine in Brain Microdialysates with High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of dopamine release in the substantia nigra by in vivo microdialysis in freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Behavioral Assays Using VU6004909 in Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. Current antipsychotic medications primarily target the dopamine (B1211576) D2 receptor and are most effective for positive symptoms, leaving a significant unmet need for treatments addressing cognitive and negative symptoms. The glutamatergic system, particularly metabotropic glutamate (B1630785) receptors (mGluRs), has emerged as a promising area for novel drug discovery. VU6004909 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate. Preclinical studies have demonstrated the potential of mGlu1 PAMs in modulating dopamine signaling, suggesting their utility in treating schizophrenia-like symptoms.
These application notes provide detailed protocols for utilizing this compound in established rodent models of schizophrenia, focusing on behavioral assays relevant to the positive and cognitive symptoms of the disorder.
Signaling Pathway of this compound in Schizophrenia Models
This compound, as an mGlu1 PAM, enhances the activity of the Gq-coupled mGlu1 receptor. In the striatum, the activation of mGlu1 receptors on medium spiny neurons has been shown to modulate dopamine release. This effect is particularly relevant to the hyperdopaminergic state associated with the positive symptoms of schizophrenia. The signaling cascade involves the co-activation of M4 muscarinic receptors, leading to the synthesis and release of endocannabinoids, which act retrogradely on presynaptic CB1 receptors on dopaminergic terminals to reduce dopamine release.
Behavioral Assays
Amphetamine-Induced Prepulse Inhibition (PPI) Deficit Model
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents by administering dopamine agonists like amphetamine. This assay is used to assess the potential of compounds to reverse sensorimotor gating deficits, a core feature of schizophrenia.
Experimental Protocol
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: Startle response chambers equipped with a loudspeaker for auditory stimuli and a sensor to detect whole-body startle responses.
-
Drug Preparation:
-
This compound (10, 30, 60 mg/kg) is dissolved in a vehicle of 10% Tween 80 in sterile water.
-
d-Amphetamine sulfate (B86663) (4 mg/kg) is dissolved in 0.9% saline.
-
-
Experimental Workflow:
-
Procedure:
-
Acclimatize mice to the testing room for at least 60 minutes before the experiment.
-
Place each mouse in the startle chamber and allow a 5-minute habituation period with a background white noise of 65-70 dB.
-
Administer this compound or vehicle intraperitoneally (i.p.).
-
Return the mouse to its home cage for a 30-minute pretreatment interval.
-
Administer amphetamine or saline subcutaneously (s.c.).
-
Return the mouse to its home cage for a 20-minute drug uptake period.
-
Place the mouse back into the startle chamber for the PPI test session.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A 120 dB white noise burst for 40 ms (B15284909).
-
Prepulse-pulse trials: A prepulse stimulus (e.g., 73, 79, or 85 dB white noise for 20 ms) presented 100 ms before the 120 dB pulse.
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis:
-
The startle amplitude is measured as the peak response within a defined time window after the pulse stimulus.
-
Percent PPI is calculated for each prepulse intensity as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Route | % Prepulse Inhibition (Qualitative) |
| Vehicle + Saline | - | i.p./s.c. | Normal PPI |
| Vehicle + Amphetamine | 4 | i.p./s.c. | Significant reduction in PPI |
| This compound + Amphetamine | 10 + 4 | i.p./s.c. | No significant reversal of PPI deficit |
| This compound + Amphetamine | 30 + 4 | i.p./s.c. | Significant reversal of PPI deficit[1] |
| This compound + Amphetamine | 60 + 4 | i.p./s.c. | Significant reversal of PPI deficit[1] |
Amphetamine-Induced Hyperlocomotion Model
Hyperactivity is a common feature in animal models of psychosis and is often induced by dopamine agonists like amphetamine. This assay measures the effect of a test compound on reducing this hyperlocomotor activity, which is predictive of antipsychotic efficacy.
Experimental Protocol
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: Open field arenas equipped with infrared beams to automatically track locomotor activity.
-
Drug Preparation:
-
This compound (60 mg/kg) dissolved in 10% Tween 80 in sterile water.
-
d-Amphetamine sulfate (4 mg/kg) dissolved in 0.9% saline.
-
-
Experimental Workflow:
References
Application Notes and Protocols: The Use of VU6004909 in the Amphetamine-Induced Hyperlocomotion Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing VU6004909, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), in the amphetamine-induced hyperlocomotion animal model of psychosis. This document is intended to guide researchers in the design and execution of experiments to evaluate the antipsychotic-like potential of mGlu1 modulators.
Introduction
The amphetamine-induced hyperlocomotion model is a widely used preclinical paradigm to screen for potential antipsychotic drug candidates. Amphetamine, a psychostimulant, induces a hyperdopaminergic state in the striatum, leading to a significant increase in locomotor activity in rodents. This behavioral phenotype is considered to be analogous to the positive symptoms of schizophrenia.
This compound is a blood-brain barrier-penetrant mGlu1 PAM that has demonstrated efficacy in attenuating amphetamine-induced hyperlocomotion[1]. Its mechanism of action involves the potentiation of glutamate signaling through mGlu1, which, in concert with the M4 muscarinic acetylcholine (B1216132) receptor, modulates striatal dopamine (B1211576) release via an endocannabinoid-dependent pathway[2][3]. These characteristics make this compound a valuable tool compound for investigating the therapeutic potential of targeting the mGlu1 receptor for the treatment of schizophrenia and other psychotic disorders.
Data Presentation
The following table summarizes the quantitative data from a representative study investigating the effect of this compound on amphetamine-induced hyperlocomotion in mice.
| Treatment Group | Dose (mg/kg) | Route of Administration | Locomotor Activity (Area Under the Curve - AUC) | % Reduction in Hyperlocomotion | p-value |
| Vehicle + Amphetamine | N/A + 4 | N/A + s.c. | Data not explicitly provided, serves as control | 0% | - |
| This compound + Amphetamine | 60 + 4 | i.p. + s.c. | Significantly reduced compared to control | Data not explicitly provided | < 0.01[1] |
Note: The exact AUC values were not publicly available in the reviewed literature, but the statistical significance of the reduction is reported.
Experimental Protocols
This section provides a detailed protocol for conducting the amphetamine-induced hyperlocomotion test with this compound.
Materials and Equipment
-
Test Subjects: Male C57BL/6J mice (8-12 weeks old)
-
Compounds:
-
d-Amphetamine sulfate (B86663) (dissolved in 0.9% saline)
-
This compound
-
-
Vehicle: 10% Tween 80 in sterile water[1]
-
Open Field Arena: A square arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material. The arena should be equipped with a grid of infrared photobeams or an overhead video camera coupled with tracking software to monitor locomotor activity[4][5].
-
Animal Scale
-
Syringes and Needles (appropriate for subcutaneous and intraperitoneal injections in mice)
-
Timers
-
Data Acquisition and Analysis Software
Experimental Procedure
-
Animal Acclimation:
-
House the mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimation to the housing facility before the start of the experiment.
-
Handle the mice for several days prior to testing to reduce stress.
-
On the day of the experiment, transport the mice to the testing room at least 60 minutes before the start of the procedure to allow for acclimation to the new environment[4].
-
-
Drug Preparation:
-
Prepare a fresh solution of d-amphetamine in 0.9% saline.
-
Prepare a suspension of this compound in 10% Tween 80. The solution should be sonicated or vortexed to ensure a uniform suspension.
-
-
Open Field Test:
-
Habituation: Place each mouse individually into the center of the open field arena and allow for a 30-minute habituation period. This allows for the measurement of baseline locomotor activity[6].
-
Administration of this compound/Vehicle: After the habituation period, remove the mouse from the arena and administer this compound (60 mg/kg, i.p.) or the vehicle. The injection volume should be calculated based on the animal's body weight (e.g., 10 ml/kg).
-
Pre-treatment Period: Return the mouse to its home cage for a pre-treatment period of 30 minutes.
-
Administration of Amphetamine: After the pre-treatment period, administer d-amphetamine (4 mg/kg, s.c.).
-
Data Recording: Immediately after the amphetamine injection, place the mouse back into the open field arena and record locomotor activity for 60-90 minutes[6].
-
-
Data Analysis:
-
The primary endpoint is the total distance traveled (in cm) or the total number of photobeam breaks during the recording period.
-
Data is typically binned into 5-minute intervals to observe the time course of the drug effects.
-
Calculate the Area Under the Curve (AUC) for the total locomotor activity for each animal.
-
Compare the locomotor activity between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA followed by post-hoc tests). A p-value of < 0.05 is typically considered statistically significant.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Modulating Dopamine Release
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeting mGlu Receptors for Optimization of Antipsychotic Activity and Disease-Modifying Effect in Schizophrenia [frontiersin.org]
- 3. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the open field test? — Brain Stuff [brainstuff.org]
- 6. anilocus.com [anilocus.com]
Application Notes and Protocols for VU6004909 in in vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6004909 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). As a member of the Class C G-protein coupled receptors (GPCRs), mGlu1 is predominantly coupled to the Gq/G11 signaling pathway. Its activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
These application notes provide detailed information and protocols for the in vitro use of this compound in cell culture experiments, designed to assist researchers in pharmacology, neuroscience, and drug discovery.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line/System | Concentration/Value | Reference |
| EC50 (human mGlu1) | Recombinant cell line | 25.7 nM | [1] |
| EC50 (rat mGlu1) | Recombinant cell line | 31 nM | [1] |
| Effective Concentration (Electrophysiology) | Somatostatin-expressing interneurons (SST-INs) | 10 µM | [2] |
| Effective Concentration (Electrophysiology) | Layer V pyramidal neurons | 10 µM | [2] |
| Effective Concentration (Electrophysiology) | In combination with DHPG | 3 µM | [2] |
Recommended Storage and Handling
| Parameter | Condition |
| Solvent | DMSO |
| Stock Solution Storage | -20°C (short-term) or -80°C (long-term) |
| Working Solution | Prepare fresh from stock solution for each experiment. |
Signaling Pathway
Activation of the mGlu1 receptor by an agonist, potentiated by the positive allosteric modulator this compound, initiates a canonical Gq/G11 signaling cascade. The Gαq subunit activates Phospholipase C (PLC), which cleaves PIP2 into the second messengers IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to diverse cellular responses.
Experimental Protocols
Experimental Workflow for in vitro Cell-Based Assays
The general workflow for utilizing this compound in cell-based assays involves several key steps, from initial cell culture to data analysis. Proper controls, including vehicle controls (DMSO) and controls without the primary agonist, are crucial for interpreting the results accurately.
Protocol 1: Calcium Mobilization Assay
This protocol is designed to measure the potentiation of agonist-induced intracellular calcium mobilization by this compound in cells expressing the mGlu1 receptor.
Materials:
-
Cells expressing mGlu1 receptor (e.g., T-REx-293, CHO)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
mGlu1 agonist (e.g., Glutamate, DHPG)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
DMSO
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding:
-
Seed cells into microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells gently with assay buffer to remove excess dye.
-
-
Compound Preparation and Addition:
-
Prepare a dilution series of this compound in assay buffer from a DMSO stock solution. The final DMSO concentration should be kept below 0.5%.
-
Prepare the mGlu1 agonist at a concentration that elicits a submaximal response (e.g., EC20) to allow for the detection of potentiation.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Establish a stable baseline fluorescence reading.
-
Inject the this compound dilutions into the wells and record the fluorescence for a set period to observe any direct effects.
-
Subsequently, inject the mGlu1 agonist and continue recording the fluorescence to measure the potentiated response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of a maximal agonist concentration.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the modulatory effects of this compound on mGlu1-mediated currents or membrane potential changes in neurons.
Materials:
-
Primary neurons or brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
This compound
-
mGlu1 agonist (e.g., DHPG)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Preparation:
-
Prepare fresh aCSF and intracellular solution.
-
Pull recording pipettes with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Prepare brain slices or cultured neurons for recording.
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration on a target neuron.
-
Record baseline synaptic activity or membrane potential in voltage-clamp or current-clamp mode, respectively.
-
-
Drug Application:
-
Prepare this compound and the mGlu1 agonist in aCSF at the desired final concentrations.
-
Bath-apply the mGlu1 agonist at a threshold concentration to elicit a measurable response.
-
After establishing a stable agonist-induced response, co-apply this compound with the agonist.
-
-
Data Acquisition and Analysis:
-
Record changes in holding current, synaptic event frequency/amplitude (voltage-clamp), or membrane potential and firing rate (current-clamp) following the application of this compound.
-
Analyze the data to quantify the effect of this compound on the agonist-induced response. Compare the response in the presence and absence of the PAM.
-
Cytotoxicity Considerations
While specific cytotoxicity data for this compound is limited in the public domain, it is a common practice to assess the potential cytotoxic effects of any new compound in the cell line of interest. This is particularly important when using concentrations in the micromolar range or for extended incubation periods. A standard cytotoxicity assay, such as the MTT or LDH release assay, is recommended to determine the concentration range at which this compound does not adversely affect cell viability.
Note: The provided protocols are intended as a guide. Optimal experimental conditions, including cell density, compound concentrations, and incubation times, should be determined empirically for each specific cell line and experimental setup.
References
Application Notes and Protocols for VU6004909 in Cognitive Deficit Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6004909 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1] As a brain-penetrant compound, it has demonstrated antipsychotic-like efficacy in preclinical models.[1] These characteristics make this compound a valuable research tool for investigating the therapeutic potential of mGlu1 modulation in treating cognitive deficits associated with neuropsychiatric disorders such as schizophrenia. This document provides detailed application notes and experimental protocols for the use of this compound in cognitive deficit studies.
Mechanism of Action
This compound enhances the signaling of the mGlu1 receptor, which is a Gq-coupled G protein-coupled receptor (GPCR). Activation of mGlu1 receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade modulates synaptic plasticity and neuronal excitability, processes that are fundamental to learning and memory.
Signaling Pathway of mGlu1 Receptor Activation
Caption: mGlu1 Receptor Signaling Pathway.
Experimental Design for Cognitive Deficit Studies
A common approach to model cognitive deficits observed in schizophrenia is to induce N-methyl-D-aspartate (NMDA) receptor hypofunction in rodents using antagonists like MK-801 (dizocilpine) or phencyclidine (PCP). The following workflow outlines a typical experimental design.
Experimental Workflow
Caption: General Experimental Workflow.
Quantitative Data Summary
While comprehensive quantitative data for this compound in dedicated cognitive deficit models is limited in publicly available literature, data from related assays and for a close analog provide valuable insights.
Table 1: In Vivo Activity of this compound in Antipsychotic-Related Models
| Assay | Animal Model | Dose (mg/kg, i.p.) | Effect | Reference |
| Amphetamine-induced Hyperlocomotion | Mouse | 60 | Attenuated hyperlocomotion | [2] |
| Prepulse Inhibition (PPI) Deficit (induced by Amphetamine) | Mouse | 30, 60 | Dose-dependently reversed PPI deficit | [2] |
Table 2: In Vivo Activity of a this compound Analog (VU6024578/BI02982816) in a Cognitive Deficit Model
| Assay | Animal Model | Cognitive Deficit Induction | Dose (mg/kg, p.o.) | Effect | Reference |
| Novel Object Recognition (NOR) | Rat | MK-801 | 10 | Minimum effective dose to reverse NOR deficit |
Note: The data for the NOR task was obtained using a close structural analog of this compound. Further studies are required to establish the specific dose-response of this compound in this and other cognitive assays.
Detailed Experimental Protocols
Novel Object Recognition (NOR) Task
This task assesses recognition memory, which is impaired in schizophrenia models.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material for easy cleaning. A set of objects of different shapes, colors, and textures, but of similar size and with no intrinsic rewarding or aversive properties.
-
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty arena for 5-10 minutes.
-
Familiarization (Training): On day 2, place two identical objects in the arena. Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Testing: After a retention interval (e.g., 1 to 24 hours), place the animal back in the arena with one of the familiar objects and one novel object. Record the time spent exploring each object for a set period (e.g., 5 minutes). Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Drug Administration: Administer this compound (e.g., 10-60 mg/kg, i.p. or p.o.) at a specified time before the familiarization or testing phase, depending on the experimental question. The NMDA receptor antagonist (e.g., MK-801, 0.1-0.2 mg/kg, i.p.) is typically administered before the familiarization phase to induce a cognitive deficit.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Attentional Set-Shifting Task (ASST)
This task measures cognitive flexibility, a key executive function often impaired in schizophrenia.
-
Apparatus: A testing chamber with a starting compartment and two choice compartments. A variety of digging media (e.g., sand, sawdust, gravel) and odors (e.g., vanilla, almond, lemon) are required. Small, buried food rewards are used for reinforcement.
-
Procedure: The task consists of a series of discriminations where the animal must learn a rule to find the food reward. The rules are based on either the digging medium or the odor.
-
Simple Discrimination (SD): The animal learns to discriminate between two different media.
-
Compound Discrimination (CD): Irrelevant odors are added to the media, but the rule (media) remains the same.
-
Intra-dimensional Shift (IDS): New media and odors are introduced, but the relevant dimension (media) stays the same.
-
Extra-dimensional Shift (EDS): The previously irrelevant dimension (odor) now becomes the relevant cue for finding the reward.
-
Reversal: The previously correct and incorrect stimuli within a dimension are reversed.
-
-
Drug Administration: Administer this compound and the cognition-impairing agent (e.g., sub-chronic PCP) prior to testing.
-
Data Analysis: The primary measure is the number of trials required to reach a criterion of a set number of consecutive correct choices (e.g., 6 or 8). An increase in trials to criterion, particularly at the EDS stage, indicates impaired cognitive flexibility.
Morris Water Maze (MWM)
This task assesses spatial learning and memory, which are dependent on hippocampal function.
-
Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Over several days, the animal is placed in the pool from different starting locations and must learn to find the hidden platform using the distal visual cues. Each trial ends when the animal finds the platform or after a set time (e.g., 60-90 seconds).
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured.
-
-
Drug Administration: this compound and the cognition-impairing agent can be administered before each day of training or before the probe trial.
-
Data Analysis: Key measures include the escape latency (time to find the platform), path length, and the percentage of time spent in the target quadrant during the probe trial. Longer escape latencies and less time in the target quadrant indicate impaired spatial memory.
References
Troubleshooting & Optimization
VU6004909 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with VU6004909, a positive allosteric modulator (PAM) of the mGlu1 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use fresh, anhydrous (water-free) DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbed) DMSO.[1][2]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is approximately 6.67 mg/mL, which corresponds to a concentration of 17.63 mM.[1][2] To achieve this, warming the solution to 60°C and using sonication may be necessary to ensure complete dissolution.[1][2]
Q3: How should I prepare working solutions of this compound in aqueous buffers or cell culture media?
A3: this compound is sparingly soluble in aqueous solutions. To prepare working solutions, it is recommended to first dissolve the compound in 100% DMSO to make a concentrated stock solution. Then, perform a serial dilution to obtain your final working concentration. To avoid precipitation, it is best to first dilute the DMSO stock into a small volume of your pre-warmed (37°C) aqueous buffer or cell culture medium while gently vortexing. This intermediate dilution can then be added to the final volume of your experimental medium. This two-step dilution process helps to prevent "solvent shock" and localized high concentrations that can cause the compound to crash out of solution.
Q4: What is the maximum final concentration of DMSO that is safe for cells in culture?
A4: The tolerance to DMSO varies between different cell lines. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines. It is essential to always include a vehicle control in your experiments (i.e., medium with the same final concentration of DMSO but without this compound) to account for any potential effects of the solvent itself.
Q5: How should I store stock solutions of this compound?
A5: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][2][3] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][3]
Q6: What is the recommended dosing vehicle for in vivo studies with this compound?
A6: A commonly used vehicle for intraperitoneal (i.p.) administration of this compound in mice is 10% Tween 80 in water.
Troubleshooting Guide: Solubility and Precipitation Issues
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.
Issue 1: Precipitation is observed immediately after adding the this compound stock solution to the aqueous medium.
This is the most common problem and is often due to improper dilution techniques leading to the compound exceeding its solubility limit in the aqueous environment.
Issue 2: The medium becomes cloudy or a precipitate forms over time (hours to days) in the incubator.
This may indicate issues with the compound's stability in the culture medium or interactions with media components.
-
Temperature Fluctuations: Ensure the incubator maintains a stable temperature. Avoid frequent opening of the incubator door, which can cause temperature shifts that may decrease the solubility of the compound.
-
pH Shift during Incubation: Monitor the pH of your cell culture medium. Ensure proper CO₂ levels in the incubator to maintain the buffering capacity of the medium, as pH changes can affect compound solubility.
-
Interaction with Media Components: The presence of serum can sometimes help to solubilize hydrophobic compounds. If you are working in serum-free conditions, the likelihood of precipitation may increase. Consider if a low percentage of serum (e.g., 1-2%) is permissible for your experiment.
-
Light Exposure: Protect your stock solutions and culture plates from light, as some compounds can be light-sensitive and degrade, leading to precipitation.
Quantitative Data Summary
| Parameter | Value | Solvent/Vehicle | Notes | Reference |
| Solubility | 6.67 mg/mL (17.63 mM) | DMSO | Warming to 60°C and sonication may be required. Use anhydrous DMSO. | [1][2] |
| Stock Solution Storage (in DMSO) | -20°C for up to 1 month-80°C for up to 6 months | DMSO | Aliquot to avoid freeze-thaw cycles. | [1][2][3] |
| In Vivo Dosing Vehicle | 10% Tween 80 | Aqueous | For intraperitoneal (i.p.) administration in mice. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for mGlu1 Receptor Activation
This protocol describes a cell-based assay to measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in cells expressing the mGlu1 receptor.
Materials:
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HEK293 or CHO cells stably expressing the human mGlu1 receptor.
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Cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin).
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Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
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Calcium-sensitive dye (e.g., Fluo-4 AM).
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Pluronic F-127.
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This compound.
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L-Glutamic acid.
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Anhydrous DMSO.
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Black-walled, clear-bottom 96-well or 384-well microplates.
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Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
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Cell Plating:
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The day before the assay, seed the mGlu1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.
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Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Dye Loading:
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Prepare the dye-loading solution by dissolving Fluo-4 AM in anhydrous DMSO to make a 1 mM stock solution.
-
On the day of the assay, dilute the Fluo-4 AM stock solution in Assay Buffer to the desired final concentration (e.g., 2 µM). Add Pluronic F-127 (e.g., to a final concentration of 0.02%) to aid in dye dispersal.
-
Carefully remove the culture medium from the cell plate and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in Assay Buffer to prepare a range of concentrations.
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Prepare a stock solution of L-glutamic acid in Assay Buffer. The final concentration used in the assay should be at the EC₂₀ for glutamate (B1630785) to allow for potentiation by the PAM.
-
-
Assay Measurement:
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After the dye-loading incubation, wash the cells with Assay Buffer to remove excess dye.
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Add the different concentrations of this compound (or vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
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Place the plate in the fluorescence plate reader.
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Set the instrument to record fluorescence intensity over time.
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Initiate the reading and, after establishing a baseline, add the EC₂₀ concentration of L-glutamic acid to all wells.
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Continue recording the fluorescence signal to measure the increase in intracellular calcium.
-
-
Data Analysis:
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The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
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Determine the peak fluorescence response for each well.
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Plot the peak response against the concentration of this compound to generate a concentration-response curve and determine the EC₅₀ value for the potentiation.
-
Protocol 2: Electrophysiology
For whole-cell patch-clamp electrophysiology experiments, this compound has been used at a concentration of 10 µM in artificial cerebrospinal fluid (aCSF) to potentiate the effects of an mGlu1 receptor agonist like DHPG. The specific recording parameters and solutions will depend on the neuronal population and the specific currents being investigated.
Signaling Pathway Diagram
This compound is a positive allosteric modulator of the mGlu1 receptor. Activation of mGlu1 can trigger two main signaling pathways: a canonical Gq-protein-dependent pathway and a G-protein-independent pathway.
References
improving the stability of VU6004909 in solution
Welcome to the technical support center for VU6004909, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to help ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1), with EC50 values of 25.7 nM and 31 nM for human and rat mGlu1, respectively.[1][2] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This compound is capable of penetrating the blood-brain barrier and has been shown to reduce dorsolateral striatal dopamine (B1211576) release in vivo, demonstrating antipsychotic-like efficacy.[1][2][3]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1] For optimal dissolution, it is advised to use newly opened, anhydrous DMSO. The process can be aided by ultrasonic treatment and gentle warming to 60°C.[1]
Q3: How should I store stock solutions of this compound?
Once dissolved in DMSO, it is crucial to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1] The recommended storage conditions are:
Q4: Can I prepare aqueous working solutions from the DMSO stock?
Yes, aqueous working solutions can be prepared by diluting the DMSO stock into your experimental buffer or cell culture medium. However, as a hydrophobic compound, this compound has limited solubility in aqueous solutions, and care must be taken to avoid precipitation. A stepwise dilution approach is recommended (see detailed protocol below).
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in solution.
Issue: Precipitation is observed when preparing aqueous working solutions.
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Cause A: High Final Concentration. The concentration of this compound in the final aqueous solution may exceed its solubility limit.
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Solution: Try preparing a lower final concentration of the compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific buffer or medium.
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Cause B: "Solvent Shock". Rapidly diluting a concentrated DMSO stock into an aqueous solution can cause the hydrophobic compound to "crash out" of solution.
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Solution: Employ a stepwise dilution method. First, create an intermediate dilution in a smaller volume of your aqueous solution while vortexing. Then, add this intermediate dilution to the final volume.
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Cause C: Low Temperature of Aqueous Medium. The solubility of many compounds decreases at lower temperatures.
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Solution: Gently warm your buffer or cell culture medium to 37°C before adding the this compound stock solution.
-
-
Cause D: High Final Concentration of DMSO. While DMSO aids in initial solubilization, high final concentrations can be toxic to cells.
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Solution: Aim for a final DMSO concentration of less than 0.5% in your cell-based assays, with 0.1% being ideal. Always include a vehicle control with the same final DMSO concentration in your experiments.
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Issue: The compound appears to be inactive or shows reduced potency in my assay.
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Cause A: Degradation of the compound. Improper storage or handling of the stock solution can lead to degradation.
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Solution: Ensure that stock solutions are stored at the recommended temperatures and are protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
Cause B: Adsorption to plasticware. Hydrophobic compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in your experiment.
-
Solution: Consider using low-adhesion microplates and polypropylene (B1209903) tubes. Including a low percentage of serum or bovine serum albumin (BSA) in your assay buffer can also help to reduce non-specific binding.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solvent | DMSO | [1] |
| Solubility in DMSO | 6.67 mg/mL (17.63 mM) | [1] |
| Stock Solution Storage (-80°C) | Up to 6 months | [1] |
| Stock Solution Storage (-20°C) | Up to 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Bring a vial of solid this compound and a new, sealed bottle of anhydrous DMSO to room temperature.
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In a sterile environment, weigh out the desired amount of this compound powder.
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Calculate the volume of DMSO required to achieve a 10 mM concentration.
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Add the calculated volume of DMSO to the solid this compound.
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To aid dissolution, sonicate the solution in a water bath and gently warm to 60°C until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
This protocol provides an example of preparing a 10 µM working solution with a final DMSO concentration of 0.1%.
-
Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
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Warm the cell culture medium to 37°C.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium in a sterile microcentrifuge tube. This results in a 100 µM intermediate solution with 1% DMSO. Mix gently by pipetting.
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Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium in the well of a culture plate or a sterile tube. This will give you a final concentration of 10 µM this compound and 0.1% DMSO.
-
Gently mix the final solution.
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Always prepare a vehicle control containing the same final concentration of DMSO (0.1% in this case) in your cell culture medium.
Protocol 3: Formulation for In Vivo Oral Administration in Rodents
For in vivo studies, a common vehicle used for this compound is 10% Tween 80 in saline.[3]
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Weigh the required amount of this compound for your dosing calculations.
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Prepare a 10% Tween 80 solution in sterile saline.
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Add the this compound powder to the vehicle.
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Sonicate and vortex the mixture until a homogenous suspension is formed.
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Administer the formulation via oral gavage.
Mandatory Visualizations
Caption: mGlu1 receptor signaling pathway modulated by this compound.
Caption: Recommended workflow for preparing and using this compound.
References
potential off-target effects of VU6004909
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing VU6004909. This resource is designed to provide comprehensive guidance, including troubleshooting advice and frequently asked questions (FAQs), to address specific issues that may be encountered during experiments with this mGlu1 positive allosteric modulator (PAM).
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer style to directly address potential challenges and unexpected results in your experiments involving this compound.
In Vitro Assays
Q1: I am observing lower than expected potency (a higher EC50 value) for this compound in my cell-based assay.
A1: Several factors could contribute to this observation:
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Cell Line and Receptor Expression: The potency of a PAM can be highly dependent on the expression level of the target receptor (mGlu1) in your cell line. Lower receptor expression may require higher concentrations of the PAM to elicit a response.
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Glutamate (B1630785) Concentration: As a PAM, this compound enhances the response to glutamate. Ensure that the concentration of the orthosteric agonist (glutamate or a related compound) is optimal for your assay. A sub-maximal concentration (e.g., EC20) of glutamate is typically used to create a window for observing potentiation.
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Compound Solubility and Stability: this compound is a hydrophobic molecule. Ensure that your stock solutions are fully dissolved and that the final concentration of the solvent (e.g., DMSO) in your assay is low and consistent across all conditions. Repeated freeze-thaw cycles of stock solutions should be avoided.
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Assay-Specific Conditions: Factors such as incubation time, temperature, and the specific assay technology (e.g., calcium flux, IP1 accumulation) can influence the observed potency.
Q2: I am seeing significant variability in my results between experiments.
A2: Variability can be introduced at multiple stages of the experimental process:
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Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and growth conditions, as these can affect receptor expression and overall cell health.
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Reagent Preparation: Prepare fresh dilutions of this compound and the orthosteric agonist for each experiment from a stable stock solution.
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Assay Plate Uniformity: Check for edge effects on your assay plates and ensure uniform cell seeding and reagent addition.
Q3: I suspect my results may be influenced by off-target effects. How can I investigate this?
A3: While this compound is reported to be highly selective for mGlu1 over other mGlu receptor subtypes, all small molecules have the potential for off-target interactions, especially at higher concentrations.[1]
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Use of Antagonists: To confirm that the observed effect is mediated by mGlu1, you can use a selective mGlu1 antagonist. The effect of this compound should be blocked in the presence of the antagonist.
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Control Experiments: Employ cell lines that do not express mGlu1 as a negative control to determine if the observed effects are independent of the target receptor.
In Vivo Studies
Q4: My in vivo experiment with this compound did not show the expected efficacy, despite promising in vitro data.
A4: The transition from in vitro to in vivo studies introduces several complexities:
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Pharmacokinetics and Brain Penetration: While this compound is known to be brain-penetrant, its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) can influence its efficacy.[3] It is crucial to perform pharmacokinetic studies to ensure that the compound is reaching the target tissue at a sufficient concentration and for an adequate duration.
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Dosing and Formulation: The dose, route of administration, and formulation of this compound can significantly impact its in vivo effects. Ensure that the compound is properly formulated to maintain its solubility and stability in the vehicle.
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Animal Model and Endpoint Selection: The choice of animal model and the specific behavioral or physiological endpoints being measured are critical for observing the desired effects.
Q5: I am observing unexpected behavioral or physiological effects in my animal studies.
A5: Unexpected in vivo effects could be due to on-target or off-target pharmacology:
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On-Target Effects in Different Brain Regions: The widespread distribution of mGlu1 in the central nervous system means that activating this receptor can have diverse and sometimes unexpected physiological consequences.
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Potential Off-Target Engagement: As with in vitro studies, consider the possibility of off-target effects. If a broad off-target panel reveals potential interactions, these should be considered as possible sources of the unexpected in vivo phenotype.
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Metabolites: The in vivo metabolites of this compound may have their own pharmacological activity, which could contribute to the overall observed effect.
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Species | Activity (EC50) | Reference |
| mGlu1 | Human | 25.7 nM | [3] |
| mGlu1 | Rat | 31 nM | [3] |
| mGlu2, mGlu3, mGlu5, mGlu7, mGlu8 | Not Specified | Inactive (>10 µM) | [4] |
| mGlu4 | Not Specified | >10 µM | [4] |
Table 2: Illustrative Ancillary Pharmacology Profile of a Related mGlu1 PAM (VU6024578)
This table is provided as an example of a broader off-target screening profile for a compound in the same class as this compound.[2]
| Target | Assay Type | % Inhibition @ 10 µM | Follow-up Functional Activity |
| Peripheral Benzodiazepine Receptor (BZD) | Radioligand Binding | 95% | Antagonist (IC50 = 207 nM) |
| Prostaglandin EP4 Receptor | Radioligand Binding | 62% | Not Reported |
| Serotonin 5-HT1A Receptor | Radioligand Binding | 51% | Not Reported |
| Serotonin 5-HT2B Receptor | Radioligand Binding | 67% | Inactive |
Experimental Protocols
1. Calcium Flux Assay for mGluR PAM Activity
This protocol is a standard method for assessing the activity of mGluR modulators in a cell-based functional assay.[5][6][7][8][9]
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Cell Culture: Plate cells stably expressing the mGlu receptor of interest (e.g., HEK293-mGlu1) in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and replace it with an assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM) and probenecid. Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
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Agonist Stimulation: Add a sub-maximal concentration (e.g., EC20) of glutamate to the wells.
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Signal Detection: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR, FlexStation). The change in fluorescence corresponds to the change in intracellular calcium concentration.
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Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine the EC50 value.
2. Radioligand Binding Assay for Off-Target Screening
This protocol is a common method for determining the binding affinity of a compound to a panel of receptors to assess its selectivity.[10][11][12][13]
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Membrane Preparation: Prepare cell membranes from a cell line expressing the target receptor.
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Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]-labeled antagonist), and varying concentrations of the test compound (this compound).
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Incubation: Incubate the plate for a specific time at a defined temperature to allow the binding to reach equilibrium.
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Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50 value, which can then be converted to a Ki value.
Visualizations
Caption: Canonical mGlu1 signaling pathway potentiated by this compound.
Caption: Workflow for identifying potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bu.edu [bu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
troubleshooting unexpected results in VU6004909 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VU6004909, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
1. Compound Solubility and Stability
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Question: I am having trouble dissolving this compound, or I am seeing precipitation in my stock solution. What should I do?
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Answer: this compound has limited aqueous solubility. For in vitro experiments, it is recommended to prepare stock solutions in DMSO.[1] The solubility in DMSO is approximately 6.67 mg/mL (17.63 mM), which may require ultrasonic agitation and warming to 60°C to fully dissolve.[1] It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[1] For in vivo studies, a common vehicle is 10% Tween 80 in saline.[2][3]
To ensure stability and prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
2. Inconsistent or No Effect in In Vitro Assays
-
Question: I am not observing the expected potentiation of glutamate-induced signaling (e.g., calcium mobilization) with this compound in my cell-based assays. What could be the reason?
-
Answer: Several factors could contribute to a lack of effect:
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Suboptimal Glutamate Concentration: As a PAM, this compound enhances the response to an orthosteric agonist like glutamate. If the concentration of glutamate is too high (saturating) or too low (sub-threshold), the modulatory effect of this compound may not be apparent. It is recommended to perform a glutamate concentration-response curve to determine an EC20 to EC50 concentration for your specific assay system.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to desensitization of mGlu1 receptors.[4] Consider using shorter incubation times with this compound and glutamate.
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Cell Line and Receptor Expression: Ensure that the cell line used expresses sufficient levels of functional mGlu1 receptors. The potency of this compound can differ between species (e.g., human vs. rat mGlu1).[1]
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Assay Conditions: The composition of the assay buffer, including ion concentrations, can influence receptor function.[5] Ensure that the assay conditions are optimized for mGlu1 receptor signaling.
-
3. Variability in Electrophysiology Recordings
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Question: My electrophysiology recordings show high variability in the effect of this compound on synaptic transmission or neuronal excitability. How can I improve consistency?
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Answer: Electrophysiology experiments are sensitive to many variables. To improve consistency:
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Stable Baseline: Establish a stable baseline recording for at least 10-15 minutes before applying this compound.
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Concentration and Application: Ensure accurate and consistent final concentrations of this compound in the recording chamber. The method of application (bath application vs. local perfusion) can also influence the observed effect.
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Co-application with an Agonist: The effect of this compound as a PAM is dependent on the presence of endogenous glutamate or an exogenously applied agonist. In slice preparations, the level of spontaneous synaptic activity can vary. Co-application with a low concentration of a group I mGlu receptor agonist, such as DHPG, can help to reveal the modulatory effect of this compound.[2]
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Slice Quality: Healthy brain slices are critical for reliable recordings. Ensure proper slicing and recovery procedures are followed.
-
4. Unexpected In Vivo Behavioral Results
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Question: I am observing inconsistent or unexpected behavioral effects with this compound in my rodent studies. What are the potential confounding factors?
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Answer: In vivo experiments can be influenced by a multitude of factors:
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Pharmacokinetics: The timing of behavioral testing relative to this compound administration is critical and should be based on its pharmacokinetic profile in the species being studied.[6] In rats, the Tmax (time to maximum plasma concentration) is a key parameter to consider.[2]
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Dose-Response: Ensure that an appropriate dose range is being tested. High doses of this compound (e.g., 60 mg/kg) have been shown to induce a slight reduction in spontaneous locomotor activity on their own, which could confound the interpretation of results in models of hyperlocomotion.[2]
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Animal Strain and Sex: Different rodent strains and sexes can exhibit variations in their behavioral responses to pharmacological agents.
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Habituation and Stress: Proper habituation of the animals to the testing environment is crucial to minimize stress-induced behavioral changes that could mask or alter the effects of the compound.
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Mechanism of Action: The antipsychotic-like effects of this compound have been shown to be dependent on the endocannabinoid system, specifically CB2 receptor activation.[3] Any experimental manipulations that interfere with this system could alter the behavioral outcomes.
-
Quantitative Data
Table 1: In Vitro Potency of this compound
| Receptor | EC50 (nM) |
| Human mGlu1 | 25.7[1] |
| Rat mGlu1 | 31[1][2] |
Table 2: Pharmacokinetic Parameters of a Structurally Related mGlu1 PAM in Rats
| Parameter | Value |
| Clearance (CLp) | 8.3 mL/min/kg[6] |
| Half-life (t1/2) | 3.6 h[6] |
| Volume of Distribution (Vss) | 1.78 L/kg[6] |
| CNS Penetrance (Kp) | 0.99[6] |
| Unbound CNS Penetrance (Kp,uu) | 0.82[6] |
Table 3: In Vivo Efficacy of this compound in a Rodent Model of Psychosis
| Behavioral Model | Treatment | Dose (mg/kg, i.p.) | Effect |
| Amphetamine-induced Hyperlocomotion | This compound | 60 | Attenuation of hyperlocomotion[2][3] |
| Prepulse Inhibition (PPI) Disruption | This compound | 30 | Reversal of amphetamine-induced PPI deficit[2] |
| Prepulse Inhibition (PPI) Disruption | This compound | 60 | Reversal of amphetamine-induced PPI deficit[2] |
Experimental Protocols
1. In Vitro Calcium Mobilization Assay
This protocol is designed to assess the potentiation of glutamate-induced calcium mobilization by this compound in a cell line expressing mGlu1.
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Cell Culture: Plate HEK293 cells stably expressing rat or human mGlu1 in black-walled, clear-bottom 96-well plates and grow to confluence.
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Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Compound Preparation: Prepare a concentration-response curve of this compound in assay buffer. Also, prepare a concentration-response curve of glutamate.
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Assay Procedure:
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Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes).
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Place the plate in a fluorescence plate reader (e.g., FLIPR).
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Add a fixed, sub-maximal concentration of glutamate (e.g., EC20) to all wells and measure the fluorescence intensity over time.
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Data Analysis: Determine the EC50 of this compound for the potentiation of the glutamate response.
2. Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine (B1211576) Release
This protocol measures dopamine release in acute brain slices and its modulation by this compound.
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Slice Preparation: Prepare coronal brain slices (e.g., 300 µm thick) containing the striatum from rodents. Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.
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Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at physiological temperature. Place a carbon-fiber microelectrode in the dorsal striatum and a stimulating electrode nearby.
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Dopamine Release Measurement:
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Apply a triangular voltage waveform to the carbon-fiber electrode to detect dopamine.
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Evoke dopamine release by electrical stimulation (e.g., single pulse or a short train of pulses).
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Record baseline dopamine release for a stable period.
-
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Drug Application: Bath-apply this compound at the desired concentration and continue to evoke and record dopamine release.
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Data Analysis: Compare the peak amplitude and kinetics of dopamine release before and after the application of this compound.
3. In Vivo Amphetamine-Induced Hyperlocomotion
This protocol assesses the antipsychotic-like potential of this compound in rodents.
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Animals: Use adult male rats or mice.
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Apparatus: Use open-field arenas equipped with photobeam detectors to measure locomotor activity.
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Procedure:
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Habituate the animals to the testing room and the open-field arenas.
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Administer this compound (e.g., 10, 30, 60 mg/kg, i.p.) or vehicle.
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After a pre-treatment period based on the compound's pharmacokinetics (e.g., 30-60 minutes), administer amphetamine (e.g., 1-2 mg/kg, s.c.) or saline.
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Immediately place the animals in the open-field arenas and record locomotor activity for a set duration (e.g., 60-90 minutes).
-
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Data Analysis: Compare the total distance traveled or the number of beam breaks between the different treatment groups.
Visualizations
Caption: Signaling pathway of mGlu1 receptor activation and potentiation by this compound.
Caption: Experimental workflows for in vitro, ex vivo, and in vivo studies of this compound.
Caption: Logical relationships between potential experimental issues and observed outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
optimizing VU6004909 dose for maximal efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of VU6004909, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure maximal efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and blood-brain barrier-penetrant positive allosteric modulator (PAM) of the mGlu1 receptor.[1] It does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. Its mechanism of action for antipsychotic-like effects involves the reduction of dopamine (B1211576) release in the dorsolateral striatum.[1][2]
Q2: What are the recommended in vitro concentrations for this compound?
A2: The effective concentration (EC50) of this compound is 25.7 nM for human mGlu1 and 31 nM for rat mGlu1.[1][3] For cell-based assays, concentrations in the low nanomolar to low micromolar range are typically used. For example, in whole-cell patch-clamp electrophysiology, 10 µM this compound has been used to potentiate the effects of a group I mGlu receptor agonist.[4]
Q3: What are the typical in vivo doses for this compound in rodents?
A3: In mice, intraperitoneal (i.p.) doses of 10, 30, and 60 mg/kg have been used to assess antipsychotic-like efficacy.[2][3] A dose of 60 mg/kg has been shown to significantly reduce amphetamine-induced hyperlocomotion and reverse amphetamine-induced deficits in prepulse inhibition (PPI).[2][3]
Q4: How should I prepare and store this compound?
A4: For in vivo studies, this compound can be formulated in 10% Tween 80.[2][3] For stock solutions, it is recommended to aliquot and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1] Always refer to the manufacturer's instructions for specific solubility and storage information.
Q5: What is the signaling pathway modulated by this compound?
A5: As a PAM of the Gαq/11-coupled mGlu1 receptor, this compound enhances the canonical signaling pathway that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium (Ca++) and the activation of protein kinase C (PKC).[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no efficacy in in vitro assays | Compound degradation: Improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions of this compound and store them properly in aliquots at -20°C or -80°C.[1] |
| Suboptimal concentration: The concentration used may be too low to elicit a response. | Perform a dose-response curve to determine the optimal EC50 in your specific cell line and assay conditions. | |
| Low mGlu1 expression: The cell line used may not express sufficient levels of the mGlu1 receptor. | Confirm mGlu1 expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express high levels of mGlu1. | |
| Variability in in vivo results | Inconsistent drug administration: Improper injection technique or vehicle preparation. | Ensure consistent intraperitoneal (i.p.) injection technique and proper solubilization of this compound in the vehicle (e.g., 10% Tween 80).[2][3] |
| Pharmacokinetic variability: Differences in drug absorption, distribution, metabolism, and excretion among animals. | Use a sufficient number of animals per group to account for biological variability. Consider performing pharmacokinetic studies to determine the time to maximum concentration (Tmax) in your animal model.[3] | |
| Unexpected off-target effects | High compound concentration: Using excessively high concentrations may lead to non-specific binding and off-target effects. | Use the lowest effective concentration determined from dose-response studies. |
| Interaction with other receptors: Although selective, high concentrations might interact with other receptors. | Review the literature for known off-target activities of this compound and consider using a negative control compound. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Receptor | Species | EC50 |
| mGlu1 | Human | 25.7 nM[1] |
| mGlu1 | Rat | 31 nM[1][3] |
Table 2: In Vivo Efficacy of this compound in Mice
| Model | Dose (i.p.) | Vehicle | Observed Effect |
| Amphetamine-induced hyperlocomotion | 60 mg/kg | 10% Tween 80 | Significant attenuation of hyperlocomotion.[2][3] |
| Amphetamine-disrupted prepulse inhibition (PPI) | 30 mg/kg | 10% Tween 80 | Significant reversal of PPI deficit.[3] |
| Amphetamine-disrupted prepulse inhibition (PPI) | 60 mg/kg | 10% Tween 80 | Significant reversal of PPI deficit.[3] |
| Striatal Dopamine Release | 60 mg/kg | 10% Tween 80 | Significant reduction in vivo.[2][3] |
Key Experimental Protocols
1. In Vivo Amphetamine-Induced Hyperlocomotion in Mice
-
Animals: Male C57BL/6J mice are commonly used.
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation:
-
Prepare this compound at the desired concentration (e.g., 6 mg/mL for a 60 mg/kg dose in a 10 mL/kg injection volume) in 10% Tween 80 in sterile water.[2][3]
-
Prepare d-amphetamine sulfate (B86663) at a concentration of 0.4 mg/mL in 0.9% saline for a 4 mg/kg dose.
-
-
Procedure:
-
Acclimate mice to the open-field arenas for at least 30 minutes before the experiment.
-
Administer this compound (e.g., 10, 30, or 60 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
After a pretreatment period (e.g., 30 minutes), administer d-amphetamine (4 mg/kg, s.c.) or saline.
-
Immediately place the mice back into the open-field arenas and record locomotor activity for a specified duration (e.g., 60-90 minutes) using an automated activity monitoring system.
-
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks. Compare the locomotor activity of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).[3]
2. In Vitro Calcium Mobilization Assay
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Cell Line: Use a stable cell line expressing the human or rat mGlu1 receptor (e.g., HEK293 or CHO cells).
-
Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Glutamate stock solution.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Procedure:
-
Plate the cells in a 96-well or 384-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Prepare a dilution series of this compound in assay buffer.
-
Add the this compound dilutions to the cells and incubate for a specified period.
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Add a sub-maximal concentration of glutamate (e.g., EC20) to stimulate the mGlu1 receptor.
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Measure the change in fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
-
Data Analysis: Plot the change in fluorescence against the concentration of this compound to generate a concentration-response curve and calculate the EC50 value.
Visualizations
Caption: Signaling pathway of the mGlu1 receptor potentiated by this compound.
Caption: Workflow for amphetamine-induced hyperlocomotion studies with this compound.
Caption: Troubleshooting decision tree for experiments involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
VU6004909 In Vivo Studies: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies involving VU6004909.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Formulation and Administration
Q1: My in vivo results with this compound are inconsistent. Could the formulation be the cause?
A1: Yes, improper formulation is a significant source of variability. This compound is a solid, white to off-white compound.[1] Ensuring complete solubilization and a stable, homogenous suspension is critical for accurate dosing. Inconsistent results can arise from the compound crashing out of solution or being unevenly distributed in the vehicle.
Q2: What is a reliable vehicle for in vivo administration of this compound?
A2: Several preclinical studies have successfully used a vehicle of 10% Tween 80 in sterile water or saline for intraperitoneal (i.p.) injections.[2][3] It is crucial to ensure the final formulation is a clear solution or a uniform suspension.
Q3: How should I prepare and store this compound stock solutions to maintain stability and potency?
A3: To prevent degradation from repeated freeze-thaw cycles, it is recommended to prepare stock solutions, aliquot them into single-use volumes, and store them appropriately.[1]
-
Storage at -80°C: Use within 6 months.[1]
-
Storage at -20°C: Use within 1 month.[1] Always ensure the compound is fully dissolved before aliquoting.
Section 2: Dosing and Pharmacokinetics
Q4: What are the typical dose ranges for this compound in rodent behavioral models?
A4: Doses in mice have ranged from 10 mg/kg to 60 mg/kg (i.p.).[2]
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Prepulse Inhibition (PPI): Doses of 30 mg/kg and 60 mg/kg were effective in reversing amphetamine-induced PPI deficits.[3]
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Hyperlocomotion: A dose of 60 mg/kg attenuated amphetamine-induced hyperlocomotion.[2][3] It is always recommended to perform a dose-response study in your specific animal model and experimental paradigm to determine the optimal dose.
Q5: How critical is the timing of this compound administration relative to behavioral testing?
A5: The timing is critical and should be based on the compound's pharmacokinetic profile. In mice, the maximum effect of this compound on reducing striatal dopamine (B1211576) release was observed 40-60 minutes after i.p. administration, which corresponds to its Tmax.[3] Pre-treatment times should be standardized across all animals and cohorts to minimize variability.
Section 3: Experimental Design and Biological Factors
Q6: I am observing high inter-animal variability despite consistent formulation and dosing. What other factors should I investigate?
A6: High variability can stem from multiple sources inherent to in vivo research.[4] Consider the following:
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Animal Characteristics: Ensure consistency in species, strain, age, sex, and body weight.[4]
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Randomization and Blinding: Implement proper randomization of animals to treatment groups and blind the experimenters to the treatments to minimize bias.[5]
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Acclimation and Housing: Ensure all animals are properly acclimated to the housing and testing environments. Stress from handling or environmental changes can significantly impact physiological and behavioral readouts.[4]
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Experimenter Technique: Inconsistent handling, injection technique, or measurement procedures can be a major source of variation.[4]
Q7: How does the mechanism of action of this compound influence experimental design?
A7: this compound is a positive allosteric modulator (PAM) of the mGlu1 receptor.[1] Its action is to enhance the receptor's response to the endogenous ligand, glutamate (B1630785). Furthermore, its antipsychotic-like effects are dependent on co-activation of M4 muscarinic receptors and involve an endocannabinoid-dependent mechanism.[2][6] This complex mechanism means that baseline physiological states, including glutamatergic and cholinergic tone, can influence the drug's effect. Experiments should be designed to control for factors that might alter these baseline states, such as stress or time of day.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Mouse Models
| Model | Species | Dose (i.p.) | Key Finding | Reference |
|---|---|---|---|---|
| Amphetamine-Induced PPI Deficit | Wildtype Mice | 30 mg/kg | Significantly reversed the deficit. | [3] |
| Amphetamine-Induced PPI Deficit | Wildtype Mice | 60 mg/kg | Significantly reversed the deficit. | [3] |
| Amphetamine-Induced Hyperlocomotion | Wildtype Mice | 60 mg/kg | Attenuated the increase in locomotor activity. | [2][3] |
| Striatal Dopamine Release | Isoflurane Anesthetized Mice | 60 mg/kg | Significantly reduced dopamine release 40-60 min post-administration. |[3] |
Table 2: this compound In Vitro Potency
| Receptor Target | Species | EC₅₀ | Reference |
|---|---|---|---|
| mGlu1 | Human | 25.7 nM | [1] |
| mGlu1 | Rat | 31 nM |[1] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound (60 mg/kg Dose)
-
Materials: this compound powder, Tween 80, sterile 0.9% saline, sterile conical tubes, vortex mixer, sonicator, appropriate syringes and needles for i.p. injection.
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Vehicle Preparation: Prepare a 10% Tween 80 solution in sterile 0.9% saline. For example, add 1 mL of Tween 80 to 9 mL of sterile saline and mix thoroughly.
-
Drug Formulation:
-
Calculate the required amount of this compound for your cohort. Assume a standard injection volume of 10 mL/kg. For a 60 mg/kg dose, the final concentration needs to be 6 mg/mL.
-
Weigh the this compound powder and place it in a sterile conical tube.
-
Add the 10% Tween 80 vehicle to the powder.
-
Vortex vigorously for 2-3 minutes.
-
If necessary, sonicate the mixture in a water bath until the compound is fully dissolved or forms a homogenous suspension. Visually inspect for any precipitate.
-
-
Administration:
-
Administer the formulation via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Ensure the formulation is at room temperature and well-mixed immediately before drawing it into the syringe for each animal.
-
Protocol 2: Amphetamine-Induced Hyperlocomotion Assay
-
Animals and Acclimation: Use male wildtype mice, group-housed, and maintained on a 12-hour light/dark cycle. Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.
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Habituation: Place individual mice into open-field chambers and allow them to habituate for 30-60 minutes.
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Administration:
-
Administer the vehicle or the appropriate dose of this compound (e.g., 60 mg/kg, i.p.) according to Protocol 1.
-
Return the animals to their home cages.
-
-
Amphetamine Challenge: Approximately 30 minutes after this compound administration, administer amphetamine (e.g., 4 mg/kg, s.c.) or saline to the animals.
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Behavioral Recording: Immediately after the amphetamine injection, place the animals back into the open-field chambers and record locomotor activity (e.g., total distance traveled) for 60-90 minutes using an automated tracking system.
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Data Analysis: Analyze the total locomotor activity, often calculated as the area under the curve (AUC), and compare between treatment groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).[2][3]
Visualizations
Caption: Simplified signaling pathway for this compound's effect on dopamine release.
Caption: Troubleshooting workflow for addressing high variability in experiments.
Caption: A typical experimental workflow for a behavioral pharmacology study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Tackling In Vivo Experimental Design [modernvivo.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing Plasma Instability of VU6004909 Analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing the plasma instability of VU6004909 and its analogs. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments with this compound analogs.
Issue 1: Rapid Disappearance of the Test Compound in Plasma.
Q: My this compound analog shows rapid degradation in my in vitro plasma stability assay. What are the potential causes and how can I troubleshoot this?
A: Rapid degradation of this compound analogs in plasma is often attributed to enzymatic hydrolysis, particularly of ester or amide functionalities if present in the analog structure. The pyrazolopyridine core itself can also be susceptible to metabolism.
Troubleshooting Steps:
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Enzyme Inhibition: To determine if enzymatic degradation is the primary cause, run the plasma stability assay with plasma that has been treated with a broad-spectrum esterase inhibitor, such as sodium fluoride (B91410) or diisopropyl fluorophosphate. A significant increase in the half-life of your compound will confirm enzymatic degradation.
-
Heat Inactivation: As an alternative to chemical inhibitors, heat-inactivated plasma can be used. Incubate the plasma at 56°C for 30 minutes prior to the assay. This will denature most of the plasma enzymes.
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Structure-Activity Relationship (SAR) Analysis: Examine the structure of your analog. The presence of labile functional groups like esters and amides is a common cause of plasma instability. Consider synthesizing analogs where these groups are replaced with more stable bioisosteres. For instance, replacing an ester with an amide or a more sterically hindered group can sometimes improve stability.
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Metabolite Identification: If possible, use LC-MS/MS to identify the major metabolites formed during the incubation. This will provide valuable information about the metabolic "soft spots" in your molecule and guide future analog design. Common metabolic pathways for heterocyclic compounds include oxidation and hydroxylation.
Issue 2: Inconsistent Results in Plasma Stability Assays.
Q: I am observing high variability in the plasma stability data for the same this compound analog across different experiments. What could be the reasons for this inconsistency?
A: Inconsistent results in plasma stability assays can arise from several factors related to both the experimental procedure and the compound itself.
Troubleshooting Steps:
-
Standardize Plasma Source and Handling: Ensure that the plasma used in all experiments is from the same species and strain, and ideally from the same lot. The enzymatic activity of plasma can vary between species and even between different lots of the same species. Thaw frozen plasma at a consistent temperature and avoid repeated freeze-thaw cycles.
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Control Compound: Always include a well-characterized control compound with known plasma stability in your assays. This will help you to assess the consistency of your assay performance.
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Solubility Issues: Poor aqueous solubility of your analog can lead to precipitation in the assay medium, which can be mistaken for degradation. Ensure your compound is fully dissolved in the assay buffer. It may be necessary to use a small percentage of a co-solvent like DMSO, but keep the final concentration consistent across all experiments and below a level that could inhibit enzymatic activity (typically <0.5%).
-
Adsorption to Labware: Hydrophobic compounds can adsorb to the surface of plasticware, leading to a decrease in the measured concentration. Using low-binding plates and tubes can help to mitigate this issue.
-
Analytical Method Validation: Ensure that your analytical method (e.g., HPLC-MS/MS) is robust and validated for the analysis of your compound in a plasma matrix. This includes assessing for matrix effects, which can cause ion suppression or enhancement and lead to inaccurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the known metabolic liabilities of the pyrazolopyridine scaffold found in this compound and its analogs?
A1: The pyrazolopyridine scaffold can be susceptible to several metabolic transformations. While specific data for this compound is limited in the public domain, general metabolic pathways for this class of compounds include:
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Oxidation: The pyridine (B92270) and pyrazole (B372694) rings can undergo oxidation, leading to the formation of N-oxides or hydroxylated metabolites.
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N-dealkylation: If alkyl groups are attached to the nitrogen atoms of the pyrazole or pyridine rings, N-dealkylation can occur.
-
Glucuronidation: If hydroxylated metabolites are formed, they can be further conjugated with glucuronic acid to facilitate excretion.
One study on a close analog of this compound, VU6024578/BI02982816, showed that the compound was relatively stable in rat and human liver microsomes, suggesting that the core scaffold may not be excessively prone to rapid metabolism.[1] However, structure-activity relationship studies of mGlu1 PAMs have shown that small structural changes can significantly impact metabolic stability.[2]
Q2: Are there any specific structural modifications that can improve the plasma stability of this compound analogs?
A2: Based on general medicinal chemistry principles and SAR studies of related compounds, the following strategies may improve plasma stability:
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Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups to the aromatic rings can sometimes reduce the susceptibility to oxidative metabolism.
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Steric Hindrance: Introducing bulky groups near potential metabolic sites can sterically hinder the approach of metabolic enzymes.
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Replacement of Labile Groups: As mentioned earlier, replacing metabolically labile groups like esters with more stable alternatives is a common and effective strategy.
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Scaffold Hopping: In some cases, it may be necessary to explore alternative heterocyclic scaffolds that retain the desired pharmacological activity but have a more favorable metabolic profile.
Q3: What is a standard protocol for an in vitro plasma stability assay?
A3: A typical in vitro plasma stability assay protocol involves the following steps:
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Compound Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
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Incubation: Dilute the stock solution into pre-warmed plasma (e.g., human, rat, mouse) at 37°C to a final concentration of typically 1 µM.
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Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.
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Quenching: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This will precipitate the plasma proteins and stop enzymatic activity.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
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Data Analysis: Plot the percentage of the compound remaining at each time point and calculate the in vitro half-life (t½).
Data Presentation
The following table summarizes in vitro drug metabolism and pharmacokinetic (DMPK) data for a key analog of this compound, VU6024578/BI02982816 (compound 19d) , which can serve as a benchmark for your own studies.[1]
| Parameter | Human | Rat |
| In Vitro Predicted Hepatic Clearance (CLhep) | 15.8 mL/min/kg | 39.3 mL/min/kg |
| In Vivo Plasma Clearance (CLp) | - | 8.3 mL/min/kg |
| In Vivo Half-life (t½) | - | 3.6 h |
| Volume of Distribution (Vss) | - | 1.78 L/kg |
| CNS Penetrance (Kp) | - | 0.99 |
| CNS Unbound Fraction (Kp,uu) | - | 0.82 |
Experimental Protocols
Detailed Protocol for In Vitro Plasma Stability Assay
This protocol provides a detailed methodology for assessing the stability of this compound analogs in plasma.
Materials:
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Test compound
-
Control compound (with known plasma stability)
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Dimethyl sulfoxide (B87167) (DMSO)
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Pooled plasma from the desired species (e.g., human, rat, mouse)
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Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
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Internal standard (a structurally similar compound not present in the plasma)
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96-well low-binding plates
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound and control compound in DMSO.
-
Prepare a working solution of 100 µM by diluting the stock solution in a 50:50 mixture of ACN and water.
-
Prepare the quenching solution by adding the internal standard to cold ACN at a final concentration of 100 nM.
-
-
Incubation:
-
Add 99 µL of pre-warmed (37°C) plasma to each well of a 96-well plate.
-
Add 1 µL of the 100 µM working solution of the test or control compound to the plasma to achieve a final concentration of 1 µM.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At each designated time point (e.g., 0, 5, 15, 30, 60, 120 minutes), add 300 µL of the cold quenching solution to the respective wells to stop the reaction. The t=0 sample is prepared by adding the quenching solution before the test compound.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the analyte to the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line will be the degradation rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
mGlu1 Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). This compound and its analogs act as positive allosteric modulators (PAMs), enhancing the receptor's response to glutamate.
Caption: Simplified mGlu1 receptor signaling cascade.
Experimental Workflow for Plasma Stability Assay
This diagram outlines the key steps in a typical in vitro plasma stability experiment.
Caption: Workflow for in vitro plasma stability assessment.
Troubleshooting Logic for Plasma Instability
This diagram provides a logical approach to troubleshooting unexpected results in plasma stability assays.
Caption: A logical guide for troubleshooting plasma instability.
References
- 1. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead optimization of the VU0486321 series of mGlu1 PAMs. Part 1. SAR of modifications to the central aryl core - PMC [pmc.ncbi.nlm.nih.gov]
potential for VU6004909-induced adverse effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for VU6004909-induced adverse effects in animal models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most commonly observed adverse effect of this compound in animal models?
A1: The most consistently reported potential adverse effect of this compound in rodent models is a slight but statistically significant reduction in spontaneous locomotor activity at high doses.[1][2] It is important to note that this effect was observed at a dose of 60 mg/kg and was not accompanied by impairment in cerebellum-dependent motor tasks such as the rotarod and TreadScan, suggesting it is not due to general motor coordination deficits.[1]
Q2: Are there other potential adverse effects associated with mGlu1 PAMs in general?
A2: Yes, studies with other mGlu1 positive allosteric modulators (PAMs) have revealed potential species-specific and chemotype-dependent adverse effects. For instance, the mGlu1 PAM VU6024578/BI02982816 was well-tolerated in rats but induced adverse events in dogs.[3] Another compound from a different chemical series, VU6033685/BI1752, was found to cause adverse effects in both rats and dogs.[3] A study with a different mGlu1 PAM, compound 19d, reported gastrointestinal-salivation and rigidity in dogs at plasma exposures equivalent to the in vitro EC50.[1] However, this compound itself was evaluated in dogs and did not produce any observable adverse events in that study.[1]
Troubleshooting Guides
Issue: Reduced Spontaneous Locomotor Activity Observed After this compound Administration
Potential Cause 1: On-target mGlu1 Receptor Modulation
Activation of group I metabotropic glutamate (B1630785) receptors (which includes mGlu1) has been shown to modulate locomotor-related output from the spinal cord. Specifically, activation can lead to a reduction in the amplitude of motoneuron output, which could manifest as decreased overall movement.[4]
Troubleshooting Steps:
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Dose-Response Analysis: Conduct a thorough dose-response study to determine the minimal effective dose for your desired therapeutic effect and the threshold dose for observing locomotor reduction. This will help in selecting a dose that maximizes efficacy while minimizing this side effect.
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Time-Course Evaluation: Characterize the onset and duration of the locomotor-reducing effect in relation to the pharmacokinetic profile of this compound. This can help in designing experiments where the behavioral assessment is timed to avoid the peak of this effect if it is transient.
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Control for Motor Coordination: As has been previously documented, it is crucial to include control experiments that assess motor coordination, such as the rotarod or beam walking tests, to confirm that the observed reduction in locomotor activity is not due to motor impairment.[1]
Potential Cause 2: Off-Target Effects
While this compound is a selective mGlu1 PAM, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out without comprehensive screening.
Troubleshooting Steps:
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Pharmacological Blockade: If a specific off-target is suspected, co-administration of a selective antagonist for that target along with this compound could help to determine if the locomotor effect is mediated through that off-target.
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Consult Compound Selectivity Data: Review available selectivity data for this compound to identify potential off-targets and design experiments to investigate their involvement.
Data Presentation
Table 1: Summary of this compound Effects on Locomotor Activity in Mice
| Parameter | Vehicle Control | This compound (60 mg/kg) | Statistical Significance | Reference |
| Total Locomotor Activity | Baseline | Slightly Reduced | p < 0.05 | [1] |
| Rotarod Performance | No Impairment | No Impairment | Not Significant | [1] |
| TreadScan Analysis | No Impairment | No Impairment | Not Significant | [1] |
Table 2: Comparative Adverse Effects of Different mGlu1 PAMs
| Compound | Animal Model | Observed Adverse Effects | Reference |
| This compound | Dog | No adverse events observed. | [1] |
| Compound 19d | Dog | GI-salivation and rigidity. | [1] |
| VU6024578/BI02982816 | Rat | Well-tolerated. | [3] |
| Dog | Adverse events noted (nature not specified). | [3] | |
| VU6033685/BI1752 | Rat & Dog | Adverse events noted (nature not specified). | [3] |
Experimental Protocols
Locomotor Activity Assessment
-
Animals: Male C57BL/6J mice are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
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Apparatus: Open-field arenas (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams to automatically record horizontal and vertical activity.
-
Procedure:
-
Habituate mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle (e.g., 10% Tween 80 in saline) via the desired route (e.g., intraperitoneal injection).
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Place the mouse in the center of the open-field arena immediately after injection.
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Record locomotor activity for a predefined period (e.g., 60 minutes).
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Analyze data for parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
-
Mandatory Visualization
Caption: Troubleshooting workflow and proposed signaling pathway for this compound-induced reduction in locomotor activity.
References
- 1. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Further Optimization of the mGlu1 PAM VU6024578/BI02982816: Discovery and Characterization of VU6033685 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of group I metabotropic glutamate receptors modulates locomotor-related motoneuron output in mice - PMC [pmc.ncbi.nlm.nih.gov]
interpreting VU6004909 dose-response curve data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU6004909, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).
Quantitative Data Summary
The following tables summarize the key in vitro potency and in vivo behavioral data for this compound.
Table 1: In Vitro Efficacy of this compound
| Target | Species | EC50 (nM) |
| mGlu1 | Human | 25.7[1][2][3] |
| mGlu1 | Rat | 31[1][2][3] |
Table 2: In Vivo Antipsychotic-like Efficacy of this compound in Mice
| Behavioral Assay | Model | Doses of this compound (i.p.) | Outcome |
| Prepulse Inhibition (PPI) | Amphetamine-induced deficit | 30 mg/kg, 60 mg/kg | Dose-dependent reversal of deficit[4] |
| Locomotor Activity | Amphetamine-induced hyperlocomotion | 60 mg/kg | Attenuation of hyperlocomotion[4] |
Experimental Protocols
In Vitro mGlu1 Potentiation Assay (General Protocol)
This protocol describes a general method for determining the EC50 of this compound in a cell-based assay by measuring intracellular calcium mobilization.
1. Cell Culture and Plating:
-
Use a stable cell line expressing recombinant human or rat mGlu1 (e.g., T-REx-293 cells).
-
Culture cells in appropriate media supplemented with antibiotics and serum.
-
Plate cells in a 96-well or 384-well black, clear-bottom plate at a suitable density and allow them to attach overnight.
2. Fluorescent Calcium Indicator Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
3. Compound Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the assay buffer to create a dose-response curve (e.g., 11-point, 3-fold dilutions).
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Add the diluted this compound or vehicle control to the appropriate wells.
4. Agonist Addition and Signal Detection:
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Prepare a solution of a sub-maximal concentration of an mGlu1 agonist (e.g., Glutamate or DHPG) in the assay buffer.
-
Use a fluorescent plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.
-
Add the agonist to all wells simultaneously and continue to record the fluorescence signal over time.
5. Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
For each concentration of this compound, determine the maximum fluorescence response.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 value.[5]
In Vivo Behavioral Testing: Amphetamine-Induced Hyperlocomotion (General Protocol)
This protocol outlines a general procedure for assessing the antipsychotic-like effects of this compound in a mouse model.
1. Animals and Habituation:
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Use adult male mice (e.g., C57BL/6J).
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Habituate the mice to the open-field arenas for a set period (e.g., 30 minutes) on the day prior to testing.
2. Drug Administration:
-
Prepare this compound in a vehicle solution, such as 10% Tween 80 in sterile water.[4]
-
Administer this compound via intraperitoneal (i.p.) injection at the desired doses (e.g., 10, 30, 60 mg/kg).[4]
-
Administer the vehicle solution to the control group.
-
After a specified pretreatment time (e.g., 30-60 minutes), administer amphetamine (e.g., 4 mg/kg, s.c.) or saline to the respective groups.[4]
3. Behavioral Recording:
-
Immediately after the amphetamine or saline injection, place the animals back into the open-field arenas.
-
Record locomotor activity using an automated tracking system for a set duration (e.g., 90-120 minutes).
4. Data Analysis:
-
Quantify the total distance traveled or the number of beam breaks as a measure of locomotor activity.
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Compare the locomotor activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Signaling Pathway of this compound
Caption: this compound enhances mGlu1 signaling, leading to dopamine release inhibition.
Experimental Workflow for In Vivo Study
Caption: Workflow for an in vivo amphetamine-induced hyperlocomotion study.
Troubleshooting and FAQs
Q1: My EC50 value for this compound is higher than the published values. What could be the issue?
A1: Several factors could contribute to a rightward shift in the dose-response curve (higher EC50):
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Cell Health: Ensure your cells are healthy and not passaged too many times. Stressed or unhealthy cells may show suboptimal responses.
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Agonist Concentration: The potency of a PAM is dependent on the concentration of the orthosteric agonist used. If your agonist concentration is too high, it may mask the potentiating effect of the PAM. Use a sub-maximal (e.g., EC20) concentration of the agonist (e.g., glutamate).
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Compound Stability: this compound should be stored properly as a stock solution (e.g., at -20°C or -80°C in a suitable solvent like DMSO) and protected from repeated freeze-thaw cycles.[1] Ensure the compound has not degraded.
-
Assay Conditions: Factors like incubation time, temperature, and buffer composition can influence the results. Ensure consistency across experiments.
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Receptor Expression Levels: Low expression of mGlu1 in your cell line will lead to a weaker signal and potentially a less potent response.
Q2: I am not observing the expected antipsychotic-like effects of this compound in my in vivo model. What should I check?
A2:
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Dose and Route of Administration: Confirm that you are using an appropriate dose and route of administration. For mice, effective doses have been reported in the 30-60 mg/kg (i.p.) range.[4]
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Vehicle: this compound is typically formulated in a vehicle like 10% Tween 80.[4] Ensure the compound is fully dissolved and the vehicle itself does not have behavioral effects.
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Pharmacokinetics: The timing of drug administration relative to the behavioral test is critical. The antipsychotic-like effects of this compound are observed around its Tmax (time to maximum concentration in the brain).[4] You may need to perform a pilot study to determine the optimal pretreatment time for your specific animal strain and experimental conditions.
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Animal Strain and Stress: The behavioral response can vary between different rodent strains. Also, ensure that animals are properly habituated and that stress levels are minimized, as high stress can confound behavioral outcomes.
Q3: Does this compound have off-target effects?
A3: this compound is reported to be a selective mGlu1 PAM. It is inactive at other mGlu receptor subtypes (mGlu2, 3, 5, 7, 8) and shows low activity at mGlu4.[4] However, as with any pharmacological tool, it is crucial to consider the possibility of off-target effects, especially at higher concentrations. Running appropriate control experiments is always recommended.
Q4: What is the mechanism by which this compound reduces dopamine release?
A4: this compound potentiates mGlu1 receptor signaling in response to endogenous glutamate. This activation, occurring on postsynaptic neurons like striatal spiny projection neurons, leads to the synthesis and release of endocannabinoids.[4][6] These endocannabinoids act as retrograde messengers, binding to CB2 receptors on presynaptic dopaminergic terminals, which in turn inhibits dopamine release.[4][7]
Q5: Can I use this compound in combination with other compounds?
A5: Yes, this compound has been used experimentally with other compounds. For instance, its effects are often studied in the context of M4 muscarinic receptor activation, as the antipsychotic-like effects of M4 activators are dependent on co-activation of mGlu1.[4][6] When using combinations, it is important to consider potential pharmacokinetic and pharmacodynamic interactions. For example, in electrophysiology studies, this compound has been used with the mGlu5 NAM, MTEP, to isolate its effects on mGlu1.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
managing potential artifacts in electrophysiology with VU6004909
Welcome to the technical support center for researchers utilizing VU6004909 in electrophysiology experiments. This resource is designed to provide troubleshooting guidance and address frequently asked questions to help you navigate potential artifacts and ensure the acquisition of high-quality, interpretable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. This leads to an amplification of the downstream signaling pathways associated with mGluR1 activation.
Q2: What are the expected electrophysiological effects of this compound application?
A2: In many neuronal populations, mGluR1 activation potentiates inhibitory neurotransmission. Therefore, a primary expected effect of this compound is an increase in the frequency and/or amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs).[2] Depending on the cell type and neural circuit, you may also observe changes in neuronal excitability, such as membrane depolarization in specific interneuron populations.[2] It is crucial to distinguish these physiological effects from unintended artifacts.
Q3: At what concentrations should I use this compound in my in vitro experiments?
A3: The effective concentration of this compound can vary depending on the experimental preparation. Published studies have successfully used concentrations in the range of 3 µM to 10 µM for in vitro slice electrophysiology.[3] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experiment.
Q4: Is this compound known to have off-target effects?
A4: this compound is reported to be a selective mGluR1 PAM. However, like any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. If you observe effects that are inconsistent with mGluR1 activation, consider performing control experiments with an mGluR1 antagonist to confirm the specificity of the observed effects.
Troubleshooting Guide: Managing Potential Artifacts
This guide will help you identify and resolve common issues that may be misinterpreted as artifacts when using this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Sudden, large increase in inward or outward currents upon this compound application. | This is likely a physiological effect, such as a significant increase in sIPSC frequency, rather than an artifact.[2] | 1. Verify Recording Quality: Ensure your baseline recording is stable before drug application. 2. Apply a Lower Concentration: Try a lower concentration of this compound to see if the effect is dose-dependent. 3. Use an Antagonist: Co-apply a specific mGluR1 antagonist to see if it blocks the observed effect. |
| Baseline instability or drift after drug application. | This could be due to solvent effects (if using a high concentration of DMSO), or a slow-onset physiological effect on membrane conductance. | 1. Check Vehicle Control: Run a vehicle control with the same concentration of solvent (e.g., DMSO) to rule out solvent-induced artifacts. 2. Allow for Equilibration: Some physiological effects may take time to stabilize. Record for a longer period to see if a new stable baseline is achieved. 3. Monitor Seal Resistance: Continuously monitor the seal resistance and access resistance of your patch-clamp recording to ensure the recording integrity is not compromised. |
| Increased noise in the recording. | This is often due to external electrical interference or issues with the recording setup, and is less likely to be caused by this compound itself. | 1. Check Grounding: Ensure all components of your rig are properly grounded to a single point. 2. Isolate Electrical Noise: Turn off non-essential equipment in the vicinity to identify potential sources of 60-Hz noise. 3. Inspect Patch Pipette and Holder: Ensure the pipette is properly fire-polished and the holder is clean and dry. |
| No observable effect after this compound application. | This could be due to several factors, including inactive compound, low receptor expression, or issues with drug delivery. | 1. Confirm Compound Activity: Prepare fresh stock solutions of this compound. Ensure proper storage to maintain its activity. 2. Verify mGluR1 Expression: Confirm that the cell type you are recording from expresses mGluR1. 3. Check Perfusion System: Ensure your perfusion system is delivering the drug to the slice or cell effectively. You can test this with a dye. |
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| EC50 | 25.7 nM | Human mGluR1 | [1] |
| EC50 | 31 nM | Rat mGluR1 | [1] |
| Effective in vitro Concentration | 3 - 10 µM | N/A | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol provides a general framework for assessing the effects of this compound on synaptic transmission.
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from your animal model of choice using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min).
-
Cell Identification: Visualize neurons using DIC/IR microscopy and obtain a whole-cell patch-clamp recording from the neuron of interest.
-
Baseline Recording: Record a stable baseline of synaptic activity (e.g., sIPSCs or sEPSCs) for 5-10 minutes.
-
This compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 5 µM). Ensure the vehicle concentration is consistent with your control aCSF.
-
Data Acquisition: Record the activity for at least 10-15 minutes in the presence of the drug to allow for complete wash-in and to observe the full effect.
-
Washout: (Optional) Switch the perfusion back to the control aCSF to observe the reversibility of the drug's effects.
Visualizations
References
Validation & Comparative
A Comparative Guide to VU6004909 and Other mGlu1 Positive Allosteric Modulators for Neuropsychiatric Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU6004909 with other notable mGlu1 positive allosteric modulators (PAMs). The information presented is supported by experimental data to aid in the selection of appropriate tool compounds for preclinical research in neuropsychiatric disorders such as schizophrenia.
The metabotropic glutamate (B1630785) receptor 1 (mGlu1) has emerged as a promising therapeutic target for schizophrenia, with genetic evidence linking loss-of-function mutations in the GRM1 gene to the disorder.[1] Positive allosteric modulators of mGlu1 offer a potential therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate. This compound is a potent, brain-penetrant mGlu1 PAM that has demonstrated antipsychotic-like efficacy in preclinical models.[2] This guide compares the pharmacological and preclinical profile of this compound with other key mGlu1 PAMs, including VU6024578/BI02982816 and Ro-07-11401.
Comparative Pharmacological Data
The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of this compound and other selected mGlu1 PAMs.
Table 1: In Vitro Potency of mGlu1 Positive Allosteric Modulators
| Compound | Human mGlu1 EC₅₀ (nM) | Rat mGlu1 EC₅₀ (nM) | Maximal Glutamate Response (%) | Reference(s) |
| This compound | 25.7 | 31 | Not Reported | [2] |
| VU6024578/BI02982816 | 54 | 46 | 83% (human), 124% (rat) | [3][4] |
| Ro-07-11401 | Not Reported | Not Reported | Not Reported | [5] |
| VU0486321 series lead | ~5 | Not Reported | Not Reported | [6] |
Table 2: Selectivity Profile of mGlu1 Positive Allosteric Modulators
| Compound | Selectivity against other mGlu receptors | Reference(s) |
| This compound | Inactive at mGlu2, 3, 5, 7, 8; EC₅₀ > 10 µM at mGlu4 | [5] |
| VU6024578/BI02982816 | Inactive (>30 µM) against human and rat mGlu2–5, 7, 8 | [3][4] |
| VU0486321 series lead | >450-fold selectivity versus mGlu4 and mGlu5 | [6] |
Table 3: Pharmacokinetic Properties of mGlu1 Positive Allosteric Modulators
| Compound | Key Pharmacokinetic Features | Reference(s) |
| This compound | Blood-brain barrier penetrant | [2] |
| VU6024578/BI02982816 | CNS penetrant (rat Kp = 0.99, Kp,uu = 0.82) | [3] |
Preclinical Efficacy in Schizophrenia Models
This compound and other mGlu1 PAMs have demonstrated efficacy in rodent models relevant to the positive and cognitive symptoms of schizophrenia.
Table 4: In Vivo Efficacy of mGlu1 Positive Allosteric Modulators
| Compound | Preclinical Model | Key Findings | Reference(s) |
| This compound | Amphetamine-induced hyperlocomotion (mouse) | Reverses hyperlocomotion, suggesting antipsychotic-like effects.[1][7] | [1][7] |
| This compound | Amphetamine-induced deficits in prepulse inhibition (PPI) (mouse) | Dose-dependently reverses PPI deficits.[5] | [5] |
| VU6024578/BI02982816 | Amphetamine-induced hyperlocomotion (rat) | Minimum effective dose (MED) = 3 mg/kg, p.o. | [3] |
| VU6024578/BI02982816 | MK-801 induced disruptions of novel object recognition (rat) | MED = 10 mg/kg p.o., suggesting pro-cognitive effects. | [3] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the mGlu1 signaling pathway and a typical experimental workflow for evaluating mGlu1 PAMs.
References
- 1. Metabotropic Glutamate Receptors As Emerging Targets for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lead optimization of the VU0486321 series of mGlu1 PAMs. Part 1. SAR of modifications to the central aryl core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of VU6004909 and VU0486321: Efficacy as mGlu1 Positive Allosteric Modulators
In the landscape of neuropharmacology, the development of selective modulators for metabotropic glutamate (B1630785) receptors (mGluRs) presents a promising avenue for therapeutic intervention in a range of central nervous system disorders. Among these, the mGlu1 receptor has emerged as a key target. This guide provides a comparative overview of the efficacy of two notable mGlu1 positive allosteric modulators (PAMs), VU6004909 and VU0486321, with a focus on their performance in preclinical studies.
Summary of In Vitro and In Vivo Efficacy
Both this compound and VU0486321 have demonstrated efficacy as mGlu1 PAMs, with this compound being characterized by its ability to penetrate the blood-brain barrier and exert antipsychotic-like effects.[1] VU0486321, emerging from a focused lead optimization program, is noted for its potency and favorable pharmacokinetic properties, including good central nervous system penetration.[2][3]
Quantitative Efficacy Data
| Parameter | This compound | VU0486321 | Reference |
| Target | mGlu1 Positive Allosteric Modulator | mGlu1 Positive Allosteric Modulator | [1][2] |
| Human mGlu1 EC50 | 25.7 nM | Not explicitly stated in provided abstracts | [1] |
| Rat mGlu1 EC50 | 31 nM | Potent (EC50s ~5 nM in optimized series) | [1][3] |
| In Vivo Efficacy | Reduces striatal dopamine (B1211576) release; antipsychotic-like effects | Optimized for in vivo studies | [2][4][5] |
| Rodent Model Efficacy | Reverses amphetamine-induced hyperlocomotion and prepulse inhibition deficits | - | [4][5] |
| Effective Dose (Rodent) | 30-60 mg/kg i.p. | Not explicitly stated in provided abstracts | [4] |
Mechanism of Action and Signaling Pathway
Both this compound and VU0486321 function as positive allosteric modulators of the mGlu1 receptor. This means they do not directly activate the receptor but rather enhance its response to the endogenous ligand, glutamate. The activation of mGlu1 receptors, which are Gq-coupled, leads to the activation of phospholipase C (PLC), initiating a signaling cascade that results in the mobilization of intracellular calcium and other downstream effects. Notably, the antipsychotic-like effects of mGlu1 PAMs like this compound have been shown to be dependent on the activation of cannabinoid type 2 (CB2) receptors, suggesting a complex interplay between the glutamatergic and endocannabinoid systems.[4]
Caption: Simplified signaling pathway of mGlu1 receptor activation enhanced by a PAM.
Experimental Protocols
The efficacy of these compounds has been evaluated using a variety of in vitro and in vivo experimental models.
In Vitro Assays
-
Calcium Mobilization Assay: This assay is used to determine the EC50 of the compounds. It measures the increase in intracellular calcium concentration in cells expressing the mGlu1 receptor upon application of glutamate in the presence of varying concentrations of the PAM.
In Vivo Models
-
Amphetamine-Induced Hyperlocomotion: This is a common behavioral model used to screen for antipsychotic potential. A test compound's ability to reduce the excessive locomotor activity induced by amphetamine is measured. For this compound, doses of 30 and 60 mg/kg were shown to be effective.[4]
-
Prepulse Inhibition (PPI) of the Startle Reflex: This model assesses sensorimotor gating, a process that is deficient in schizophrenic patients. The ability of a compound to restore the normal inhibition of the startle reflex by a preceding weaker stimulus (prepulse) in animals treated with a PPI-disrupting agent like amphetamine is a measure of antipsychotic-like efficacy. This compound dose-dependently reversed amphetamine-induced PPI deficits.[4]
-
In Vivo Microdialysis: This technique is used to measure neurotransmitter levels in specific brain regions of freely moving animals. It has been used to demonstrate that this compound reduces dopamine release in the dorsolateral striatum.[4]
Caption: A typical experimental workflow for in vivo efficacy testing of antipsychotic compounds.
Comparative Discussion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lead optimization of the VU0486321 series of mGlu1 PAMs. Part 1. SAR of modifications to the central aryl core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead optimization of the VU0486321 series of mGlu(1) PAMs. Part 2: SAR of alternative 3-methyl heterocycles and progress towards an in vivo tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lead optimization of the VU0486321 series of mGlu1 PAMs. Part 3. Engineering plasma stability by discovery and optimization of isoindolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lead optimization of the VU0486321 series of mGlu1 PAMs. Part 1: SAR of modifications to the central aryl core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lead optimization of the VU0486321 series of mGlu1 PAMs. Part 3. Engineering plasma stability by discovery and optimization of isoindolinone analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of mGlu1 PAM VU6004909 with mGlu1 Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabotropic glutamate (B1630785) receptor 1 (mGlu1) positive allosteric modulator (PAM), VU6004909, and validates its mechanism of action through the use of mGlu1 knockout (KO) mice. The data presented herein demonstrates the on-target effects of this compound and its potential as a selective therapeutic agent.
Introduction
This compound is a potent, selective, and brain-penetrant mGlu1 PAM that has shown promise in preclinical models of psychosis.[1] Positive allosteric modulators of mGlu1 are of significant interest for treating neurological and psychiatric disorders, including schizophrenia.[2] A critical step in the preclinical validation of such compounds is to confirm that their in vivo effects are mediated specifically through their intended target. The use of knockout animal models provides a definitive method for this validation. This guide summarizes the key experimental data comparing the effects of this compound in wild-type (WT) mice and mice lacking the mGlu1 receptor (mGlu1 KO).
mGlu1 Receptor Signaling Pathway
The mGlu1 receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gq alpha subunit. Upon activation by glutamate, it initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). As a positive allosteric modulator, this compound does not activate the receptor directly but potentiates the receptor's response to glutamate.
Figure 1: mGlu1 Receptor Signaling Pathway.
Validation of this compound's Mechanism of Action
The central hypothesis for validating the mechanism of this compound is that its pharmacological effects will be present in wild-type animals but absent in animals lacking the mGlu1 receptor. Key preclinical models used to test the antipsychotic-like potential of compounds include the amphetamine-induced hyperlocomotion (AHL) model and the prepulse inhibition (PPI) of the startle reflex model.
Amphetamine-Induced Hyperlocomotion (AHL)
Amphetamine increases dopamine (B1211576) release in the striatum, leading to hyperlocomotor activity in rodents. This is a widely used model to screen for antipsychotic potential, as clinically effective antipsychotics can attenuate this hyperactivity.
Figure 2: Amphetamine-Induced Hyperlocomotion Workflow.
The antipsychotic-like efficacy of this compound in the amphetamine-induced hyperlocomotion model was found to be dependent on the presence of the mGlu1 receptor.[3]
| Animal Group | Treatment | Challenge | Outcome |
| Wild-Type | Vehicle | Amphetamine (4 mg/kg) | Significant increase in locomotor activity |
| Wild-Type | This compound (60 mg/kg) | Amphetamine (4 mg/kg) | Significant attenuation of hyperlocomotion [3] |
| mGlu1 KO | Vehicle | Amphetamine (4 mg/kg) | Significant increase in locomotor activity |
| mGlu1 KO | This compound (60 mg/kg) | Amphetamine (4 mg/kg) | No effect on hyperlocomotion [3] |
Prepulse Inhibition (PPI) of Startle
Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists like amphetamine.
Consistent with the findings from the AHL model, the ability of this compound to reverse amphetamine-induced deficits in PPI was also absent in mGlu1 KO mice.[3]
| Animal Group | Treatment | Challenge | Outcome on PPI |
| Wild-Type | Vehicle | Amphetamine (4 mg/kg) | Significant disruption of PPI |
| Wild-Type | This compound (30 & 60 mg/kg) | Amphetamine (4 mg/kg) | Dose-dependent reversal of PPI deficit [3] |
| mGlu1 KO | Vehicle | Amphetamine (4 mg/kg) | Significant disruption of PPI |
| mGlu1 KO | This compound (60 mg/kg) | Amphetamine (4 mg/kg) | No reversal of PPI deficit [3] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings. The following protocols are based on the study by Yohn et al. (2018).[3]
Animals
-
Species: Mus musculus (Mouse)
-
Strains: C57BL/6J (Wild-Type) and mGlu1 knockout mice on a C57BL/6J background.
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Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
Amphetamine-Induced Hyperlocomotion
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Habituation: Mice were individually placed in open-field chambers and allowed to habituate for 30 minutes.
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Treatment: Mice were administered either vehicle (10% Tween 80 in saline, i.p.) or this compound (60 mg/kg, i.p.).
-
Challenge: 30 minutes after treatment, mice were challenged with amphetamine (4 mg/kg, s.c.).
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Data Acquisition: Locomotor activity was recorded for 60 minutes immediately following the amphetamine injection using automated activity monitors that track beam breaks.
-
Analysis: Total distance traveled or the number of beam breaks were quantified and compared between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
Prepulse Inhibition of Startle
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Apparatus: Startle response was measured using startle chambers.
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Acclimation: Mice were placed in the startle chambers and allowed to acclimate for 5 minutes with background white noise.
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Treatment and Challenge: Similar to the AHL protocol, mice were pretreated with vehicle or this compound, followed by an amphetamine challenge.
-
Testing Session: The session consisted of various trial types presented in a pseudorandom order:
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Pulse-alone trials: A 120-dB, 40-ms broadband burst.
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Prepulse-pulse trials: A prepulse (e.g., 74, 82, or 90 dB; 20 ms) presented 100 ms (B15284909) before the 120-dB pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: PPI was calculated as a percentage: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
Conclusion
The data from studies utilizing mGlu1 knockout mice provide compelling evidence that the antipsychotic-like effects of this compound are mediated through the potentiation of the mGlu1 receptor. The absence of efficacy in knockout animals in both the amphetamine-induced hyperlocomotion and prepulse inhibition models confirms the on-target mechanism of this compound. These findings underscore the importance of using knockout models in drug development to validate the mechanism of action and support the progression of selective compounds like this compound as potential therapeutics for disorders such as schizophrenia.
References
Unveiling the Mechanism: Cross-Validation of VU6004909's Antipsychotic-like Effects with Antagonist Studies
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a comprehensive comparison of the effects of the mGlu1 positive allosteric modulator (PAM), VU6004909, and its cross-validation through antagonist studies. The data presented herein is crucial for understanding the compound's mechanism of action and its potential as a novel therapeutic for psychotic disorders.
This compound is a potent and selective mGlu1 PAM that has demonstrated efficacy in preclinical models of psychosis.[1][2] Its antipsychotic-like effects are hypothesized to be mediated by the modulation of dopamine (B1211576) release in the striatum. To rigorously test this hypothesis and elucidate the underlying signaling pathways, studies have employed specific antagonists to challenge the effects of this compound. This guide summarizes the key findings from these cross-validation experiments.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key behavioral and neurochemical measures, both in the presence and absence of specific antagonists.
Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion (AHL)
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Beam Breaks) | % Reversal of Amphetamine Effect |
| Vehicle + Vehicle | - | ~200 | N/A |
| Vehicle + Amphetamine | 4 | ~800 | 0% |
| This compound + Amphetamine | 10 | Not specified | Partial |
| This compound + Amphetamine | 30 | Not specified | Significant |
| This compound + Amphetamine | 60 | Significantly Reduced vs. Amphetamine | Significant[3] |
| This compound + AM630 + Amphetamine | 60 + 10 | No significant reduction | Effects of this compound absent[3] |
Table 2: Effect of this compound on Amphetamine-Induced Prepulse Inhibition (PPI) Deficit
| Treatment Group | Dose (mg/kg, i.p.) | % PPI | % Reversal of Amphetamine Deficit |
| Vehicle + Vehicle | - | ~70% | N/A |
| Vehicle + Amphetamine | 4 | ~30% | 0% |
| This compound (10) + Amphetamine | 10 + 4 | ~40% | Partial |
| This compound (30) + Amphetamine | 30 + 4 | ~55% | Significant[3] |
| This compound (60) + Amphetamine | 60 + 4 | ~65% | Near Complete[3] |
| This compound (60) + AM630 + Amphetamine | 60 + 10 | ~35% | Effects of this compound absent[3] |
Table 3: Effect of this compound on Electrically-Evoked Dopamine Release in the Dorsolateral Striatum
| Treatment | Concentration | Peak Dopamine Release (% of Baseline) |
| Vehicle | - | 100% |
| This compound | 60 mg/kg, i.p. | Significantly reduced vs. Vehicle[3] |
| DHPG (mGlu1/5 agonist) | 30 µM | Significant inhibition[3] |
| DHPG + AM630 (CB2 antagonist) | 30 µM + 3 µM | Inhibition blocked[3] |
| DHPG in CB2 KO mice | 30 µM | No inhibition[3] |
Experimental Protocols
In Vivo Behavioral Assessments
Amphetamine-Induced Hyperlocomotion: Male C57Bl/6 mice are habituated to the testing room for at least 1 hour. Locomotor activity is measured in automated photobeam activity chambers. Following a habituation period in the chambers, mice are administered vehicle or this compound (10, 30, or 60 mg/kg, i.p.). Thirty minutes later, all mice receive an injection of amphetamine (4 mg/kg, s.c.). Locomotor activity is then recorded for 60-90 minutes. For antagonist studies, the CB2 antagonist AM630 (10 mg/kg, i.p.) is administered 15 minutes prior to this compound.
Prepulse Inhibition (PPI) of Acoustic Startle: Sensorimotor gating is assessed using standard startle chambers. The test session begins with a 5-minute habituation period with a 65 dB background noise, which continues throughout the session. The session consists of pulse-alone trials (120 dB, 40 ms (B15284909) broad-band burst) and prepulse-pulse trials where a prepulse (71, 77, or 81 dB; 20 ms) precedes the pulse by a 100 ms interstimulus interval. Amphetamine (4 mg/kg, s.c.) is administered 10 minutes before the start of the test session to induce a PPI deficit.[4] this compound (10, 30, or 60 mg/kg, i.p.) or vehicle is administered 30 minutes before the amphetamine injection. In antagonist studies, AM630 (10 mg/kg, i.p.) is given 15 minutes before this compound.[3]
In Vivo Neurochemical Analysis
Fast Scan Cyclic Voltammetry (FSCV): Dopamine release is monitored in the dorsolateral striatum of anesthetized mice. A carbon-fiber microelectrode is implanted in the striatum, and a stimulating electrode is placed in the medial forebrain bundle. Dopamine release is evoked by electrical stimulation (e.g., 60 pulses, 60 Hz, 350 µA, 4 ms/phase ). The potential of the carbon-fiber electrode is scanned from -0.4 V to +1.3 V and back at a rate of 400 V/s.[5] After establishing a stable baseline of evoked dopamine release, vehicle or this compound is administered systemically, and changes in dopamine release are monitored over time. For in vitro slice experiments, brain slices containing the striatum are prepared. After baseline recordings, drugs such as the mGlu1/5 agonist DHPG, this compound, and antagonists (AM630, VU0469650) are bath-applied.
Mandatory Visualizations
References
- 1. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphetamine dose dependently disrupts prepulse inhibition of the acoustic startle response in rats within a narrow time window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
VU6004909: A Novel mGlu1 PAM Demonstrates Competitive Efficacy with Traditional Antipsychotics in Preclinical Models
For Immediate Release
[City, State] – [Date] – New preclinical data reveals that VU6004909, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), shows comparable efficacy to traditional antipsychotic drugs in established animal models of psychosis. These findings, detailed below, highlight a promising new avenue for the development of antipsychotic therapies with a novel mechanism of action that may offer an improved side-effect profile over existing treatments.
This guide provides a comprehensive comparison of this compound with the traditional antipsychotics haloperidol (B65202) and clozapine (B1669256), focusing on their performance in key preclinical assays relevant to antipsychotic activity. The data is presented to aid researchers, scientists, and drug development professionals in evaluating the potential of this novel compound.
Efficacy Comparison in Preclinical Models of Psychosis
The antipsychotic potential of this compound was evaluated in two standard preclinical models: amphetamine-induced hyperlocomotion (AIH) and prepulse inhibition (PPI) of the startle reflex. Deficits in PPI and hyperactivity induced by psychostimulants are well-characterized phenomena in animal models that are sensitive to clinically effective antipsychotic drugs.
Quantitative Efficacy Data
The following tables summarize the dose-dependent effects of this compound, haloperidol, and clozapine in reversing amphetamine-induced hyperlocomotion and deficits in prepulse inhibition.
Table 1: Reversal of Amphetamine-Induced Hyperlocomotion
| Compound | Animal Model | Doses Tested | Maximum Reversal of Hyperlocomotion | Reference |
| This compound | Rat | 10, 30, 60 mg/kg (i.p.) | Significant attenuation at 60 mg/kg | [1] |
| Haloperidol | Rat | 0.01 - 0.10 mg/kg (s.c.) | Significant reversal | [2] |
| Clozapine | Rat | 5 - 20 mg/kg (s.c.) | Significant reversal | [2][3] |
Table 2: Restoration of Prepulse Inhibition (PPI)
| Compound | Animal Model | Doses Tested | Effect on Amphetamine-Induced PPI Deficit | Reference |
| This compound | Mouse | 10, 30, 60 mg/kg (i.p.) | Dose-dependent reversal (significant at 30 and 60 mg/kg) | [1] |
| Haloperidol | Rat | 0.02, 0.1 mg/kg (i.p.) | Did not block PCP/dizocilpine-induced deficit | [4] |
| Clozapine | Rat | 5, 10 mg/kg (i.p.) | Restored MK-801-induced deficits | [5] |
| Haloperidol | Mouse | 0.32 - 3.2 mg/kg | Increased PPI | [6] |
| Clozapine | Human | 3, 6 mg | No significant effect on PPI | [7] |
Experimental Protocols
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to counteract the excessive locomotor activity induced by the psychostimulant amphetamine, which is thought to mimic the positive symptoms of psychosis.
-
Animals: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.
-
Apparatus: Open-field arenas equipped with infrared beams to automatically track locomotor activity (e.g., distance traveled, rearing frequency).
-
Procedure:
-
Animals are habituated to the testing environment for a set period (e.g., 30-60 minutes) on consecutive days leading up to the test day.
-
On the test day, animals receive a pretreatment with the test compound (this compound, haloperidol, clozapine, or vehicle) via the appropriate route of administration (e.g., intraperitoneal, subcutaneous).
-
Following a specific pretreatment time (e.g., 30 minutes), animals are administered a challenge dose of d-amphetamine (e.g., 1-5 mg/kg, s.c.).
-
Locomotor activity is then recorded for a defined period (e.g., 60-120 minutes).
-
-
Data Analysis: The primary endpoint is the total distance traveled or the number of beam breaks, which is compared between the vehicle-treated group and the compound-treated groups. A significant reduction in amphetamine-induced activity by the test compound is indicative of antipsychotic-like efficacy.[8][9][10][11]
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine (B1211576) agonists.
-
Animals: Male Sprague-Dawley rats or various mouse strains are utilized.
-
Apparatus: Startle chambers equipped with a loud speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Animals are placed individually in the startle chambers and allowed to acclimate for a brief period with background white noise.
-
The testing session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (the "pulse," e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the "prepulse," e.g., 75-85 dB) is presented shortly before the pulse (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
The startle response is measured as the peak amplitude of the motor response to the acoustic stimuli.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: (%PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100). A reversal of the amphetamine-induced deficit in PPI by a test compound suggests antipsychotic potential.[12][13][14][15][16]
Signaling Pathways and Mechanism of Action
The distinct mechanisms of action of this compound and traditional antipsychotics are visualized in the following diagrams.
Conclusion
The preclinical data presented in this guide demonstrate that this compound, a novel mGlu1 PAM, exhibits significant antipsychotic-like efficacy in rodent models, comparable to that of established traditional antipsychotics. Its distinct mechanism of action, targeting the glutamatergic system rather than the dopaminergic system directly, represents a potentially transformative approach to treating psychosis. Further investigation into the clinical efficacy and safety profile of this compound and other mGlu1 PAMs is warranted and holds promise for the future of schizophrenia therapeutics.
References
- 1. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clozapine pre-treatment has a protracted hypolocomotor effect on the induction and expression of amphetamine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Failure of haloperidol to block the effects of phencyclidine and dizocilpine on prepulse inhibition of startle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of zotepine, risperidone, clozapine and olanzapine on MK-801-disrupted sensorimotor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of prepulse inhibition through both M1 and M4 muscarinic receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of haloperidol and clozapine on prepulse inhibition of the acoustic startle response and the N1/P2 auditory evoked potential in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. b-neuro.com [b-neuro.com]
- 10. imrpress.com [imrpress.com]
- 11. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 13. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. med-associates.com [med-associates.com]
- 15. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 16. protocols.io [protocols.io]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of mGlu1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of several promising metabotropic glutamate (B1630785) receptor 1 (mGlu1) positive allosteric modulators (PAMs). The objective is to offer a comprehensive resource for researchers in neuroscience and drug development, facilitating the selection of appropriate tool compounds and informing the design of future mGlu1-targeted therapeutics.
Introduction to mGlu1 PAMs
Metabotropic glutamate receptor 1 (mGlu1) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission and neuronal excitability. Its involvement in various physiological processes, including learning, memory, and motor control, has made it an attractive therapeutic target for a range of neurological and psychiatric disorders, such as schizophrenia and cognitive deficits.[1][2] Positive allosteric modulators (PAMs) of mGlu1 offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, rather than directly activating it. This mechanism of action is thought to provide a more subtle and physiologically relevant modulation of receptor activity, potentially leading to a better therapeutic window compared to orthosteric agonists.[1]
This guide focuses on a selection of preclinical mGlu1 PAMs that have been characterized in the scientific literature, providing a comparative analysis of their in vitro and in vivo properties.
Pharmacokinetic and Pharmacodynamic Data Comparison
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of selected mGlu1 PAMs. The data has been compiled from various preclinical studies, and it is important to note that experimental conditions may vary between studies.
Table 1: In Vitro Pharmacodynamic Properties of mGlu1 PAMs
| Compound | Chemical Series | Human mGlu1 EC50 (nM) | Rat mGlu1 EC50 (nM) | Selectivity Profile |
| VU6024578/BI02982816 | Novel | 54[3] | 46[3] | Inactive (>30 µM) against human and rat mGlu2–5, 7, 8[3] |
| VU6033685 | Pyridine | 39 | 107 | Selective (>10 µM) at mGlu2–4, 7, 8; weak mGlu5 PAM (EC50 = 3,760 nM) |
| VU0486321 | Phthalimide | - | - | Potent mGlu1 PAM with moderate rat PK[4] |
| 12a (from VU0486321 series) | Phthalimide | - | 12.6 | >793-fold selective vs mGlu4 (>10 µM); no activity at mGlu5[4] |
| RO0711401 | Thiazole | - | - | Selective mGlu1 PAM |
| VU0469650 | - | - | - | mGlu1 NAM activity noted in some studies[5] |
| CFMTI | - | - | - | mGlu1 antagonist activity |
Table 2: In Vivo Pharmacokinetic Properties of mGlu1 PAMs in Rats
| Compound | Oral Bioavailability (%) | Brain Penetration (Kp) | Unbound Brain Penetration (Kp,uu) | Plasma Half-life (t1/2) (h) | Plasma Clearance (CLp) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) |
| VU6024578/BI02982816 | 100[3] | 0.99[3] | 0.82[3] | 3.9[3] | 8.3[3] | 1.78[3] |
| VU6033685 | 42.8 | 1.8 | 1.2 | 2.1 | 26.4 | 5.1 |
| VU0486321 | - | 1.02[4] | - | 0.9 | 13.3[4] | - |
| 12a (from VU0486321 series) | - | 1.57[4] | - | - | - | - |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
mGlu1 Receptor Signaling Pathway
The activation of mGlu1 receptors by glutamate, and its potentiation by a PAM, initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
Experimental Workflow: Amphetamine-Induced Hyperlocomotion (AHL)
The AHL model is a widely used preclinical assay to assess the antipsychotic potential of novel compounds. The workflow involves habituating the animals to the testing environment, administering the test compound, inducing hyperlocomotion with amphetamine, and then recording and analyzing the locomotor activity.
Experimental Protocols
In Vitro Potency: Calcium Mobilization Assay
This assay is a common method to determine the potency of mGlu1 PAMs by measuring the increase in intracellular calcium upon receptor activation.
-
Cell Culture: HEK293 cells stably expressing the human or rat mGlu1 receptor are cultured in appropriate media and seeded into 96-well or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
Compound Addition: Test compounds (mGlu1 PAMs) are prepared in a range of concentrations and added to the wells.
-
Agonist Stimulation: After a pre-incubation period with the PAM, a sub-maximal concentration (e.g., EC20) of glutamate is added to stimulate the mGlu1 receptor.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The EC50 values for the PAMs are determined by plotting the fluorescence response against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy: Amphetamine-Induced Hyperlocomotion (AHL) in Rodents
This behavioral model is used to evaluate the potential antipsychotic-like effects of compounds.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Prior to testing, animals are habituated to the open-field arenas (e.g., 40 x 40 cm boxes) for a period of 30-60 minutes for several consecutive days to reduce novelty-induced locomotor activity.
-
Drug Administration: On the test day, animals are pre-treated with the mGlu1 PAM or vehicle at a specified time before the amphetamine challenge. Administration can be via oral (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.) routes.
-
Amphetamine Challenge: After the pre-treatment period, animals are administered D-amphetamine (e.g., 1-2 mg/kg, s.c.) to induce hyperlocomotion.
-
Locomotor Activity Recording: Immediately after the amphetamine injection, animals are placed back into the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-90 minutes using an automated activity monitoring system with infrared beams.
-
Data Analysis: The total distance traveled or other locomotor parameters are analyzed and compared between the different treatment groups (vehicle + vehicle, vehicle + amphetamine, PAM + amphetamine). A significant reduction in amphetamine-induced hyperlocomotion by the PAM indicates potential antipsychotic-like efficacy.
In Vivo Efficacy: Novel Object Recognition (NOR) Test in Rodents
The NOR test is used to assess cognitive-enhancing properties of compounds by evaluating their ability to improve recognition memory.
-
Animals and Habituation: Similar to the AHL test, rodents are housed and habituated to the open-field arena in the absence of any objects.
-
Training/Sample Phase (T1): On the first day of testing, two identical objects are placed in the arena, and the animal is allowed to freely explore them for a set period (e.g., 5-10 minutes).
-
Inter-trial Interval: The animal is returned to its home cage for a specific delay period (e.g., 1 to 24 hours).
-
Test Phase (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The animal's exploration time of both the familiar and the novel object is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. The effect of the mGlu1 PAM (administered before the training or test phase) is evaluated by comparing the DI of the PAM-treated group to the vehicle-treated group.
Conclusion
The mGlu1 PAMs presented in this guide exhibit a range of pharmacokinetic and pharmacodynamic profiles. Compounds like VU6024578/BI02982816 demonstrate excellent oral bioavailability and brain penetration in rats, coupled with high potency and selectivity for the mGlu1 receptor.[3] The VU0486321 series has also yielded potent and selective compounds with good CNS penetration.[4] These properties make them valuable tool compounds for further elucidating the therapeutic potential of mGlu1 modulation in various CNS disorders.
The choice of a specific mGlu1 PAM for a given research application will depend on the desired pharmacokinetic profile, the required in vivo exposure, and the specific scientific question being addressed. The data and protocols provided in this guide are intended to assist researchers in making informed decisions for their preclinical studies. Further research, including head-to-head comparative studies under standardized conditions, will be crucial for a more definitive ranking of these promising compounds and for advancing the development of novel mGlu1-targeted therapies.
References
- 1. Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positron Emission Tomography of Metabotropic Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of VU6004909 and Other mGlu1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabotropic glutamate (B1630785) receptor 1 (mGlu1) positive allosteric modulator (PAM), VU6004909, alongside other notable mGlu1 PAMs. The information presented is collated from preclinical studies and aims to offer an objective overview of their performance, supported by experimental data.
Introduction to mGlu1 Positive Allosteric Modulators
Metabotropic glutamate receptor 1 (mGlu1) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Positive allosteric modulators of mGlu1 are compounds that do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate. This mechanism offers a promising therapeutic strategy for various neurological and psychiatric disorders, including schizophrenia, by potentiating mGlu1 signaling to inhibit striatal dopamine (B1211576) release.[1][2] This guide focuses on this compound and compares its pharmacological profile with other key mGlu1 PAMs, namely Ro-07-11401 and VU6024578.
Comparative Quantitative Data
The following tables summarize the key in vitro potency and in vivo efficacy data for this compound and its comparators.
Table 1: In Vitro Potency of mGlu1 PAMs
| Compound | Target | EC50 (nM) | Species | Reference |
| This compound | mGlu1 | 25.7 | Human | [3] |
| mGlu1 | 31 | Rat | [3] | |
| Ro-07-11401 | mGlu1 | 56 | Not Specified | [4][5] |
| VU6024578 | mGlu1 | 54 | Human | [1] |
| mGlu1 | 46 | Rat | [1] | |
| mGlu1 | 27 | Mouse | [1] | |
| mGlu1 | 87 | Dog | [1] |
Table 2: In Vivo Efficacy of mGlu1 PAMs in Preclinical Models of Psychosis
| Compound | Model | Species | Dose | Effect | Reference |
| This compound | Amphetamine-Induced Hyperlocomotion | Mouse | 60 mg/kg | Attenuated hyperlocomotion | [6] |
| Amphetamine-Induced Prepulse Inhibition (PPI) Deficit | Mouse | 30 mg/kg | Dose-dependently reversed PPI deficit | [6] | |
| Amphetamine-Induced Prepulse Inhibition (PPI) Deficit | Mouse | 60 mg/kg | Dose-dependently reversed PPI deficit | [6] | |
| VU6024578 | Amphetamine-Induced Hyperlocomotion | Rat | 3 mg/kg (p.o.) | Minimum effective dose | [1] |
| MK-801 Induced Novel Object Recognition (NOR) Deficit | Rat | 10 mg/kg (p.o.) | Minimum effective dose | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Potency Assessment: Calcium Mobilization Assay
The potency of mGlu1 PAMs is typically determined using a calcium mobilization assay in cell lines stably expressing the mGlu1 receptor.
-
Cell Culture: HEK293 cells stably expressing human, rat, or other species' mGlu1 are cultured in appropriate media.
-
Assay Preparation: Cells are plated into 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: A sub-threshold (EC20) concentration of glutamate is added to the cells, followed by varying concentrations of the test compound (mGlu1 PAM).
-
Signal Detection: Changes in intracellular calcium levels are measured as fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The concentration-response curves are generated, and the EC50 values are calculated, representing the concentration of the PAM that produces 50% of the maximal potentiation of the glutamate response.
In Vivo Efficacy Assessment: Amphetamine-Induced Hyperlocomotion (AHL)
This model is a widely used preclinical screen for antipsychotic activity.
-
Animals: Male mice or rats are used.
-
Habituation: Animals are habituated to the testing environment (e.g., open-field arena) for a set period.
-
Drug Administration: The test compound (e.g., this compound, VU6024578) or vehicle is administered via the appropriate route (e.g., intraperitoneal, oral) at specified doses.
-
Amphetamine Challenge: After a predetermined pretreatment time, animals are challenged with amphetamine (e.g., 4 mg/kg, s.c.) to induce hyperlocomotion.
-
Locomotor Activity Measurement: Locomotor activity is recorded for a defined period using automated activity monitors that track parameters like distance traveled and beam breaks.
-
Data Analysis: The total locomotor activity is compared between the vehicle-treated and compound-treated groups to determine if the mGlu1 PAM can attenuate the amphetamine-induced hyperactivity.
In Vivo Neurotransmitter Measurement: Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique used to measure real-time changes in dopamine release in the brain.
-
Animal Preparation: Anesthetized mice are placed in a stereotaxic frame.
-
Electrode Implantation: A carbon-fiber microelectrode is implanted into the striatum to detect dopamine, and a stimulating electrode is placed in a region that evokes dopamine release (e.g., the medial forebrain bundle).
-
Dopamine Release Stimulation: Electrical stimulation is applied to evoke dopamine release, which is measured by the microelectrode.
-
Drug Administration: The mGlu1 PAM or vehicle is administered systemically.
-
Data Acquisition and Analysis: Changes in stimulated dopamine release are monitored over time after drug administration to assess the effect of the compound.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mGlu1 signaling pathway and a typical experimental workflow for evaluating mGlu1 PAMs.
Caption: mGlu1 Receptor Signaling Pathway.
Caption: Experimental Workflow for mGlu1 PAM Evaluation.
References
- 1. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological screening of Anti-psychotic agents | PPTX [slideshare.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking VU6004909 performance against historical data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of VU6004909, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), against historical and alternative compounds. The data presented is intended to inform researchers on the potential of this compound as a tool compound and potential therapeutic agent, particularly in the context of schizophrenia and related disorders.
Executive Summary
This compound is a brain-penetrant mGlu1 PAM that has demonstrated efficacy in preclinical models relevant to antipsychotic activity.[1][2][3] Its mechanism of action involves the potentiation of mGlu1 signaling, leading to a reduction in striatal dopamine (B1211576) release.[1][4] This guide benchmarks this compound against the historical mGlu1 PAM, Ro-07-11401, and the alternative therapeutic strategy of M4 muscarinic acetylcholine (B1216132) receptor (M4) PAMs. While direct head-to-head comparative studies are limited, this guide consolidates available data to provide a clear overview of the relative performance of these compounds.
Data Presentation
In Vitro Potency
| Compound | Target | Assay | Species | EC50 (nM) |
| This compound | mGlu1 | Calcium Mobilization | Human | 25.7[1][2][3] |
| mGlu1 | Calcium Mobilization | Rat | 31[1][2][3][4] | |
| Ro-07-11401 | mGlu1 | Not Specified | Not Specified | Not Specified in provided results |
| VU0152100 (M4 PAM) | M4 | Not Specified | Not Specified | ~400 |
| VU0467154 (M4 PAM) | M4 | Calcium Mobilization | Rat | 17.7[5] |
| M4 | Calcium Mobilization | Human | 627[5] |
In Vivo Efficacy: Preclinical Models of Schizophrenia
Amphetamine-Induced Hyperlocomotion (AHL)
This model assesses the ability of a compound to reverse the hyperlocomotor activity induced by amphetamine, a psychostimulant that increases dopamine levels. This is a widely used model to predict the antipsychotic potential of a drug.
| Compound | Dose (mg/kg) | Route of Administration | Animal Model | % Reversal of Amphetamine Effect |
| This compound | 60 | i.p. | Mouse | Significant attenuation (p < 0.01)[4] |
| VU0152100 (M4 PAM) | 30, 56.6 | i.p. | Rat | Dose-dependent reversal[6] |
| VU0467154 (M4 PAM) | 1 | i.p. | Mouse | Significant reversal[4] |
Prepulse Inhibition (PPI) Deficit
PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong startling stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists like amphetamine. This model assesses the ability of a compound to restore normal sensorimotor gating.
| Compound | Dose (mg/kg) | Route of Administration | Animal Model | Effect on Amphetamine-Induced PPI Deficit |
| This compound | 30, 60 | i.p. | Mouse | Dose-dependent reversal (p < 0.05 and p < 0.01, respectively)[4] |
| VU0152100 (M4 PAM) | Not Specified | Not Specified | Not Specified | Blocks amphetamine-induced disruption[6] |
| VU0467154 (M4 PAM) | 10 | i.p. | Mouse | Attenuated deficits[4] |
Striatal Dopamine Release
This experiment directly measures the effect of the compound on dopamine levels in the striatum, a key brain region implicated in psychosis.
| Compound | In Vitro/In Vivo | Model | Effect |
| This compound | In Vitro | Rat striatal slices (with DHPG) | Robust inhibition of dopamine release[4] |
| In Vivo | Anesthetized mice | Significantly reduced striatal dopamine release[4] | |
| Ro-07-11401 | In Vitro | Rat striatal slices (with DHPG) | Robust inhibition of dopamine release[4] |
| VU0152100 (M4 PAM) | In Vivo | Rat | Reversed amphetamine-induced increases in extracellular dopamine[6] |
Experimental Protocols
Amphetamine-Induced Hyperlocomotion
Objective: To assess the potential antipsychotic efficacy of a test compound by measuring its ability to inhibit locomotor hyperactivity induced by amphetamine.
Apparatus: Open-field arenas equipped with infrared beams to automatically track locomotor activity.
Procedure:
-
Habituation: Rodents (mice or rats) are habituated to the open-field arenas for a set period (e.g., 30-60 minutes) on one or more days prior to the experiment.
-
Drug Administration: On the test day, animals are pre-treated with either vehicle or the test compound (e.g., this compound) via the appropriate route of administration (e.g., intraperitoneal injection).
-
Amphetamine Challenge: After a specific pre-treatment time (to allow for drug absorption and distribution), animals are administered a dose of d-amphetamine (e.g., 1-5 mg/kg, s.c. or i.p.) to induce hyperlocomotion.
-
Data Acquisition: Immediately following the amphetamine injection, animals are placed back into the open-field arenas, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-90 minutes).
-
Data Analysis: The total locomotor activity is calculated for each animal. The effect of the test compound is determined by comparing the locomotor activity of the compound-treated group to the vehicle-treated group that received amphetamine. A significant reduction in locomotor activity indicates potential antipsychotic-like efficacy.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Objective: To evaluate the ability of a test compound to restore sensorimotor gating deficits, which are a hallmark of schizophrenia.
Apparatus: Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
Procedure:
-
Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a brief period (e.g., 5 minutes) with background white noise.
-
Trial Types: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-plus-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 74-82 dB) is presented a short time (e.g., 100 ms) before the strong pulse.
-
No-stimulus trials: Only background noise is present, to measure baseline movement.
-
-
Drug-Induced Deficit: To model the PPI deficit seen in schizophrenia, animals can be pre-treated with a dopamine agonist like amphetamine or apomorphine (B128758) before the PPI test session.
-
Test Compound Administration: The test compound (e.g., this compound) is administered prior to the dopamine agonist to assess its ability to prevent or reverse the PPI deficit.
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] * 100 A significant increase in %PPI in the test compound group compared to the vehicle group (in the presence of a dopamine agonist) indicates a restoration of sensorimotor gating.
In Vivo Microdialysis for Striatal Dopamine Measurement
Objective: To directly measure the effect of a test compound on the extracellular levels of dopamine in the striatum of a freely moving animal.
Procedure:
-
Surgical Implantation: A microdialysis guide cannula is surgically implanted into the striatum of the animal's brain under anesthesia. Animals are allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Baseline Collection: Dialysate samples, containing extracellular fluid from the striatum, are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: The test compound (e.g., this compound) is administered systemically (e.g., i.p.).
-
Post-Drug Sample Collection: Dialysate collection continues for a set period after drug administration to monitor changes in dopamine levels.
-
Sample Analysis: The concentration of dopamine in the collected dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Dopamine levels are expressed as a percentage of the baseline levels for each animal. A significant decrease in dopamine levels after drug administration indicates that the compound reduces striatal dopamine release.
Signaling Pathways and Workflows
Caption: this compound potentiates mGlu1 signaling, leading to reduced dopamine release.
Caption: Workflow for the Amphetamine-Induced Hyperlocomotion (AHL) experiment.
Caption: Workflow for the Prepulse Inhibition (PPI) experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of VU6004909: A Comparative Guide for Researchers
A detailed analysis of the mGlu1 positive allosteric modulator VU6004909 in the context of emerging schizophrenia therapeutics, with a comparative look at other mGlu1 and M4 receptor modulators.
This guide provides a comprehensive comparison of this compound, a metabotropic glutamate (B1630785) receptor 1 (mGlu1) positive allosteric modulator (PAM), with other compounds targeting pathways implicated in the treatment of schizophrenia. As research shifts beyond traditional dopamine (B1211576) D2 receptor antagonism, understanding the nuances of novel mechanisms of action is critical for drug development professionals. This document summarizes key preclinical data, details experimental methodologies, and visualizes the underlying signaling pathways to offer an objective assessment of this compound's therapeutic potential.
Introduction: A Novel Approach to Schizophrenia Treatment
This compound is a blood-brain barrier-penetrant mGlu1 PAM with demonstrated antipsychotic-like efficacy in preclinical models.[1][2] Unlike conventional antipsychotics, which primarily target dopamine D2 receptors, this compound offers a novel mechanistic approach by enhancing the response of mGlu1 receptors to the endogenous ligand glutamate. This is particularly relevant given the growing evidence of glutamatergic dysfunction in schizophrenia.
Recent studies have highlighted a significant interplay between the mGlu1 receptor and the muscarinic M4 receptor signaling pathways, both of which converge on the modulation of dopamine release in the striatum.[3] Therefore, this guide will compare this compound with another mGlu1 PAM, VU0486321, and two prominent M4 receptor modulators: emraclidine (B6248855) (a PAM) and KarXT (an M1/M4 receptor agonist).
Comparative Efficacy and Potency
The following tables summarize the available in vitro and in vivo data for this compound and its comparators.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Mechanism of Action | EC50 (human) | EC50 (rat) | Selectivity |
| This compound | mGlu1 | PAM | 25.7 nM[1][2] | 31 nM[1][2] | High selectivity over other mGlu receptors |
| VU0486321 | mGlu1 | PAM | ~5 nM[4] | - | >450-fold selective vs. mGlu4/5[4] |
| Emraclidine (CVL-231) | M4 | PAM | - | - | Highly selective for M4 |
| KarXT (Xanomeline) | M1/M4 | Agonist | - | - | Preferential for M1/M4 |
Table 2: Preclinical Efficacy in Rodent Models of Schizophrenia
| Compound | Model | Species | Key Findings |
| This compound | Amphetamine-induced hyperlocomotion | Mouse | Significantly reduces hyperlocomotion[5] |
| Prepulse Inhibition (PPI) Disruption | Mouse | Reverses amphetamine-induced PPI deficits[5] | |
| VU0486321 | - | - | Developed as an in vivo tool; efficacy data not specified in provided results |
| Emraclidine (CVL-231) | Amphetamine-induced hyperlocomotion | Rat | Reduces hyperlocomotion |
| KarXT (Xanomeline) | Amphetamine-induced hyperlocomotion | Rat | Reduces hyperlocomotion |
| Prepulse Inhibition (PPI) Disruption | Rat | Reverses apomorphine-induced PPI deficits[6] |
Pharmacokinetic Profiles
A comparative overview of the pharmacokinetic properties of these compounds is crucial for assessing their drug-like properties and potential for clinical development.
Table 3: Comparative Pharmacokinetics
| Compound | Key Pharmacokinetic Parameters |
| This compound | Blood-brain barrier penetrant.[1][2] |
| VU0486321 | Moderate rat PK (CLp = 13.3 mL/min/kg, t1/2 = 54 min), good CNS penetration (Kp = 1.02).[7] |
| Emraclidine (CVL-231) | Oral, once-daily dosing without need for titration.[8] Favorable side-effect profile.[8] |
| KarXT (Xanomeline-Trospium) | Xanomeline is centrally active; Trospium is a peripherally restricted antagonist to mitigate side effects.[9] No significant drug-drug interactions observed.[10] |
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound and the comparator compounds are rooted in their modulation of distinct but interconnected signaling pathways that ultimately regulate striatal dopamine levels.
mGlu1 Receptor Signaling
As a Group I metabotropic glutamate receptor, mGlu1 is coupled to Gq/11 proteins.[11] Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[11][12]
M4 Receptor Signaling
The M4 muscarinic acetylcholine (B1216132) receptor is predominantly coupled to Gi/o proteins.[13] Activation of M4 receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects.[14][15]
Interaction of mGlu1 and M4 Signaling in Striatal Neurons
A key area of interest is the convergence of mGlu1 and M4 signaling pathways in striatal medium spiny neurons. The antipsychotic-like effects of both mGlu1 and M4 activation appear to be mediated, at least in part, by a reduction in striatal dopamine release.[3] Evidence suggests that co-activation of Gq/11-coupled mGlu1 receptors and Gi/o-coupled M4 receptors is required for the endocannabinoid-dependent inhibition of dopamine release.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to counteract the psychostimulant effects of amphetamine, which are associated with increased dopamine release.
-
Animals: Male C57BL/6J mice.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems.
-
Procedure:
-
Habituate mice to the testing room for at least 60 minutes.
-
Place mice individually into the open-field arenas and allow for a 30-60 minute habituation period to establish baseline locomotor activity.
-
Administer the test compound (e.g., this compound) or vehicle via intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time, administer amphetamine (e.g., 2-5 mg/kg, i.p. or s.c.).
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a subsequent period (e.g., 60-90 minutes).
-
-
Data Analysis: Compare locomotor activity between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test evaluates a compound's ability to restore this gating function.
-
Animals: Male rats or mice.
-
Apparatus: Startle response chambers equipped with a loudspeaker for delivering acoustic stimuli and a sensor to measure the startle response.
-
Procedure:
-
Acclimatize the animal to the startle chamber with background white noise.
-
Present a series of trials in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-alone trials: A weak, non-startling stimulus (e.g., 75-85 dB).
-
Prepulse-pulse trials: The weak prepulse precedes the strong pulse by a short interval (e.g., 30-120 ms).
-
-
Administer the test compound or vehicle and a disrupting agent (e.g., amphetamine or apomorphine) according to the experimental design.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity as: (%PPI) = 100 * [(startle response on pulse-alone trials - startle response on prepulse-pulse trials) / startle response on pulse-alone trials]. Compare %PPI between treatment groups.
Conclusion: The Therapeutic Potential of this compound
This compound represents a promising therapeutic candidate with a novel mechanism of action for the treatment of schizophrenia. Its ability to positively modulate the mGlu1 receptor and subsequently reduce striatal dopamine release offers a targeted approach that may avoid some of the side effects associated with direct dopamine receptor blockade.
The comparison with other mGlu1 and M4 receptor modulators highlights a convergent strategy for normalizing dopamine signaling in key brain circuits implicated in psychosis. While this compound shows robust preclinical efficacy, further head-to-head studies with compounds like VU0486321 are needed to fully delineate its comparative advantages.
The strong preclinical data for M4 modulators like emraclidine and the clinical success of KarXT underscore the therapeutic potential of targeting muscarinic receptors. The intricate interplay between mGlu1 and M4 signaling suggests that combination therapies or dual-target agents could be a future direction in schizophrenia drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lead optimization of the VU0486321 series of mGlu(1) PAMs. Part 2: SAR of alternative 3-methyl heterocycles and progress towards an in vivo tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lead optimization of the VU0486321 series of mGlu1 PAMs. Part 1. SAR of modifications to the central aryl core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 9. Current Findings and Potential Mechanisms of KarXT (Xanomeline-Trospium) in Schizophrenia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Group I Metabotropic Glutamate Receptors and Interacting Partners: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylcholine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of VU6004909: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. VU6004909, a positive allosteric modulator of the mGlu1 receptor, requires careful management throughout its lifecycle, from receipt to disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Summary of Key Information
While a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, its nature as a bioactive research chemical necessitates its treatment as hazardous waste. The following table summarizes crucial information for handling and disposal.
| Parameter | Information | Source/Recommendation |
| Chemical Name | This compound | Chemical Supplier Information |
| Classification | Research Chemical / Bioactive Compound | General Laboratory Safety Guidelines |
| Recommended Storage | Stock solution: -80°C for 6 months; -20°C for 1 month. | MedChemExpress[1] |
| Disposal Classification | Hazardous Chemical Waste | General Laboratory Waste Management Procedures[2][3][4] |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Service | General Laboratory Waste Management Procedures[2][5] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. | Standard Laboratory Practice |
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in solid form or in solution, should follow established protocols for hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.[3][6]
Step 1: Waste Identification and Segregation
-
Identify: Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".[3] Do not use abbreviations.
-
Segregate: Keep this compound waste separate from other waste streams, such as biological, radioactive, or non-hazardous waste.[2] Incompatible chemicals should never be mixed in the same waste container.[6]
Step 2: Waste Collection and Storage
-
Solid Waste:
-
Collect solid this compound powder and any contaminated consumables (e.g., weighing boats, pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a sealable, chemical-resistant container (e.g., a glass bottle for organic solvents or a designated plastic container for aqueous solutions).[5]
-
The container must be clearly labeled with "Hazardous Waste," "this compound," and the name of the solvent(s).
-
Keep liquid waste containers closed except when adding waste to prevent spills and evaporation.[5]
-
-
Empty Containers:
-
Original containers of this compound must be triple-rinsed with a suitable solvent.[3]
-
The first rinseate is considered hazardous and must be collected and disposed of as liquid chemical waste.[6] Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough rinsing and air-drying, deface the label and dispose of the container as regular lab glass or plastic waste, in accordance with your institution's policies.
-
Step 3: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste.[3]
-
Documentation: Complete any required waste disposal forms or manifests provided by your EHS office.
-
Storage Pending Pickup: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected by trained personnel.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
